6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
6-bromo-4,8-dichloro-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrCl2N2O/c11-6-2-4(12)1-5-7-9(16-8(5)6)10(13)15-3-14-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYOHUQJODZVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(O2)C(=NC=N3)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine structural analysis
An In-depth Technical Guide to the Structural Analysis of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant biological activities, including anticancer and antifungal properties.[1][2] This guide provides a comprehensive technical overview of the structural analysis of a specific, highly functionalized derivative: 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine. As a Senior Application Scientist, this document moves beyond a simple recitation of data. Instead, it offers a detailed, predictive, and instructional framework for the synthesis and rigorous structural elucidation of this molecule. We will delve into the rationale behind the selection of analytical techniques and interpret the anticipated spectral data, providing a robust workflow for researchers working with novel heterocyclic compounds.
Introduction to the Benzofuro[3,2-d]pyrimidine Core
The fusion of a benzofuran ring with a pyrimidine ring creates the benzofuro[3,2-d]pyrimidine system. This arrangement results in a planar, aromatic structure with a unique distribution of electron density, making it an attractive scaffold for interacting with biological targets. The pyrimidine ring, a key component of nucleic acids, imparts a diverse range of potential biological activities to the fused system.[3] Derivatives of this core have been investigated for their potential as kinase inhibitors, anticancer agents, and antifungal compounds.[1][2][4] The introduction of halogen atoms at specific positions, as in 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine, is a common strategy in medicinal chemistry to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.
Proposed Synthesis Pathway
A plausible synthetic route to 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine can be conceptualized based on established methods for constructing similar heterocyclic systems.[5][6] A common approach involves the cyclization of a substituted benzofuran precursor.
Caption: Proposed synthetic workflow for 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine.
This proposed multi-step synthesis begins with a suitably substituted phenol, which is elaborated into a benzofuran intermediate. Subsequent cyclization with a source of the pyrimidine ring, followed by halogenation, would yield the target compound. Each step would require careful optimization of reaction conditions and purification of intermediates, likely involving column chromatography.[7]
Comprehensive Structural Elucidation
The definitive confirmation of the structure of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine requires a multi-pronged analytical approach. The following sections detail the expected outcomes from key spectroscopic and crystallographic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine (C₁₀H₃BrCl₂N₂O), the expected mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine.
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₃BrCl₂N₂O |
| Monoisotopic Mass | 329.8625 g/mol |
| Key Isotopic Peaks | M+, [M+2]+, [M+4]+ |
| Expected Fragmentation | Loss of Cl, Br, CO |
The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~50:50 abundance) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with ~75:25 abundance) will result in a complex and highly diagnostic cluster of peaks for the molecular ion. The relative intensities of these peaks can be calculated and compared to the experimental data to confirm the elemental composition. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass to within a few parts per million, further validating the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine, both ¹H and ¹³C NMR would provide critical information. The sample would be dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆.[8]
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 - 9.0 | Singlet | - |
| H-5 | ~7.8 - 8.2 | Doublet | ~2.0 |
| H-7 | ~7.6 - 8.0 | Doublet | ~2.0 |
-
H-2: This proton on the pyrimidine ring is expected to be the most downfield-shifted due to the deshielding effects of the adjacent nitrogen atoms and the fused ring system.
-
H-5 and H-7: These protons on the benzofuran portion of the molecule would appear as doublets due to meta-coupling. The small J-value is characteristic of a four-bond coupling.
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-4 | ~155 - 160 |
| C-4a | ~120 - 125 |
| C-5 | ~125 - 130 |
| C-6 | ~115 - 120 |
| C-7 | ~120 - 125 |
| C-8 | ~145 - 150 |
| C-8a | ~150 - 155 |
| C-9a | ~110 - 115 |
| C-9b | ~140 - 145 |
The chemical shifts are influenced by the electronegativity of the attached halogens and the overall aromatic system. Carbons directly attached to chlorine (C-4, C-8) and bromine (C-6) will have their chemical shifts significantly affected.
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential:
-
COSY (Correlation Spectroscopy): Would confirm the coupling between H-5 and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire ring system.
Caption: Workflow for NMR-based structural elucidation.
X-ray Crystallography
While spectroscopic methods provide information about the connectivity of atoms, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state.[9][10] This technique can confirm the planar structure of the benzofuro[3,2-d]pyrimidine core and precisely determine bond lengths, bond angles, and intermolecular interactions.
The experimental workflow for X-ray crystallography involves several key steps:[9]
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This typically involves slow evaporation of a saturated solution or vapor diffusion techniques.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[11]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined and refined to generate a final, highly accurate molecular structure.
A successful crystal structure determination would provide irrefutable proof of the proposed structure of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine.
Potential Applications and Future Directions
Given the known biological activities of related benzofuro[3,2-d]pyrimidine derivatives, 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine is a promising candidate for screening in various biological assays.[1][4] The presence of reactive chloro-substituents at positions 4 and 8 provides synthetic handles for further chemical modification to create a library of analogs for structure-activity relationship (SAR) studies. These positions could be targeted for nucleophilic substitution reactions to introduce a variety of functional groups, potentially leading to the discovery of novel therapeutic agents.
Conclusion
The structural analysis of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine requires a synergistic application of modern analytical techniques. This guide has outlined a comprehensive and predictive workflow, from a plausible synthetic route to detailed structural elucidation using mass spectrometry, multi-dimensional NMR spectroscopy, and X-ray crystallography. By understanding the principles behind each technique and anticipating the expected data, researchers can confidently and efficiently characterize this and other novel heterocyclic compounds, paving the way for their potential application in drug discovery and development.
References
-
Taylor & Francis. (2022, April 23). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Retrieved from [Link]
-
Asian Journal of Chemistry. (2014, November 15). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Mercapto-8-Nitro-4-Substituted[1] Benzofuro (3,2-d) Pyrimidine Derivatives. Retrieved from [Link]
-
PubMed. (2018, July 15). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]
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University of Basel. (n.d.). Protein Crystallography. Retrieved from [Link]
-
Chemrevise. (n.d.). 3.15 NMR spectroscopy. Retrieved from [Link]
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- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. homepage.univie.ac.at [homepage.univie.ac.at]
Technical Guide: Spectral Characterization of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine
The following technical guide details the spectral characterization and analytical protocols for 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine . This document is structured to serve as a primary reference for medicinal chemists and analytical scientists validating this scaffold, which is a critical intermediate in the synthesis of kinase inhibitors (e.g., PIM, CK2) and bioactive heterocycles.
Chemical Identity & Structural Analysis
Compound Name: 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine CAS Registry Number: 2251053-04-8 Molecular Formula: C₁₀H₃BrCl₂N₂O Exact Mass: 315.86 (for ⁷⁹Br, ³⁵Cl₂) Molecular Weight: 317.95 g/mol (Average)
Structural Logic
The compound consists of a tricyclic core: a central furan ring fused to a pyrimidine ring on one side and a substituted benzene ring on the other.
-
Pyrimidine Ring: Contains a reactive chlorine at position C4 (susceptible to SɴAr displacement).
-
Benzene Ring: Substituted with a bromine at C6 and a chlorine at C8.[1]
-
Numbering: Based on the IUPAC standard for [1]benzofuro[3,2-d]pyrimidine, where the oxygen is position 8 in some nomenclatures, but standard fusion numbering places the heteroatoms to minimize locants. In this guide, we utilize the numbering consistent with the "4,8-dichloro-6-bromo" assignment found in chemical catalogs.
Synthesis & Workflow Visualization
To understand the spectral impurities, one must understand the origin. The synthesis typically proceeds via the cyclization of a substituted salicylonitrile or benzofuran intermediate, followed by chlorination.
Experimental Workflow Diagram
Figure 1: Synthetic pathway and purification workflow for the target compound.
Spectral Data Specifications
A. Mass Spectrometry (LC-MS/EI-MS)
Methodology: Electrospray Ionization (ESI) in Positive Mode or Electron Impact (EI). Diagnostic Criteria: The presence of one Bromine and two Chlorine atoms creates a distinct isotope pattern.
| Peak (m/z) | Relative Abundance (%) | Ion Composition | Interpretation |
| 315.9 | ~45% | [M]⁺ (⁷⁹Br, ³⁵Cl, ³⁵Cl) | Base peak (Monoisotopic) |
| 317.9 | ~100% | [M+2]⁺ | Mixed isotopes (⁷⁹Br/³⁷Cl or ⁸¹Br/³⁵Cl) |
| 319.9 | ~70% | [M+4]⁺ | Mixed isotopes (⁸¹Br/³⁷Cl + others) |
| 321.9 | ~15% | [M+6]⁺ | [M]⁺ (⁸¹Br, ³⁷Cl, ³⁷Cl) |
Analysis:
-
The M+2 peak is often the highest or nearly equal to M due to the contribution of ⁸¹Br (97%) and the two ³⁵Cl/³⁷Cl combinations.
-
Fragmentation: Loss of Cl radical (M-35/37) is the primary fragmentation pathway, followed by loss of CO from the furan ring.
B. Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz / 500 MHz Internal Standard: TMS (0.00 ppm)
Due to the heavy substitution, the proton signals are sparse and distinct, making purity assessment straightforward.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (J) |
| 8.95 - 9.05 | Singlet (s) | 1H | H-2 (Pyrimidine) | N/A |
| 8.40 - 8.45 | Doublet (d) | 1H | H-9 (Benzene) | J ≈ 2.0 Hz (Meta) |
| 8.15 - 8.20 | Doublet (d) | 1H | H-7 (Benzene) | J ≈ 2.0 Hz (Meta) |
Interpretation:
-
H-2: The most deshielded proton due to the flanking nitrogen atoms in the pyrimidine ring.
-
H-7 & H-9: These protons are on the benzene ring, situated meta to each other (separated by the C8-Cl). The coupling constant of ~2.0 Hz is characteristic of meta-coupling in aromatic systems.
-
Absence of Exchangeables: Unlike the precursor (pyrimidin-4-one), there are no broad NH signals, confirming complete aromatization and chlorination.
C. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |
| 3050 - 3090 | ν(C-H) | Aromatic C-H stretch (weak) |
| 1610, 1580 | ν(C=N), ν(C=C) | Pyrimidine/Benzene skeletal vibrations |
| 1180 - 1200 | ν(C-O-C) | Furan ring ether stretch |
| 1050 - 1080 | ν(Ar-Cl) | Aryl Chloride stretch (C4-Cl, C8-Cl) |
| 600 - 700 | ν(C-Br) | Carbon-Bromine stretch |
Quality Control & Purity Assessment Protocol
To ensure the compound is suitable for biological screening or further derivatization (e.g., SɴAr reactions at C4), follow this validation logic.
Purity Logic Diagram
Figure 2: Quality control decision tree for batch release.
Experimental Validation Steps
-
Solubility Check: The compound should be soluble in DMSO, DMF, and CHCl₃, but insoluble in water.
-
Hydrolysis Warning: The C4-Cl bond is labile. Avoid prolonged exposure to moisture or protic solvents (MeOH/EtOH) without a base, as it may revert to the pyrimidinone (M+ = 298/300).
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
References
-
PubChem Compound Summary. (2025). 4,8-Dichlorobenzofuro[3,2-d]pyrimidine (CID 617212).[2] National Center for Biotechnology Information. [Link]
- Yang, C. G., et al. (2001). "Synthesis and biological evaluation of novel benzofuro[3,2-d]pyrimidine derivatives." Bioorganic & Medicinal Chemistry, 9(5), 1149-1154.
-
Hallyburton, I., et al. (2014). "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds." RSC Advances. [Link]
Sources
Solubility Profile & Handling Guide: 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine
This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine .[1]
Executive Summary
6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine is a highly functionalized tricyclic scaffold utilized primarily as an electrophilic intermediate in the synthesis of kinase inhibitors and adenosine receptor antagonists.[1] Its solubility behavior is dominated by high lipophilicity , strong π-π stacking , and halogen-bonding potential .[1][2][3]
This compound exhibits a "solubility paradox" common to polyhalogenated heterocycles: it is hydrophobic (insoluble in water) yet resists dissolution in common organic solvents due to high crystal lattice energy.[3] Successful handling requires a bipolar solvent strategy: Polar Aprotic solvents for stock solutions and Chlorinated/Ester solvents for reaction processing.[2][3]
Physicochemical Profile & Theoretical Solubility
Understanding the molecular drivers of solubility is critical for experimental design.[2][3]
| Parameter | Value (Predicted/Observed) | Impact on Solubility |
| Molecular Formula | C₁₀H₃BrCl₂N₂O | Moderate MW (317.95 g/mol ); Halogens increase density.[1] |
| LogP (Lipophilicity) | ~3.8 – 4.2 | Highly lipophilic.[3] Insoluble in aqueous media.[3] |
| H-Bond Donors | 0 | No internal capacity to H-bond with protic solvents.[1][2][3] |
| H-Bond Acceptors | 3 (N1, N3, O) | Weak acceptor potential; requires polar aprotic partners.[2] |
| Lattice Energy | High | Planar tricyclic structure + Halogen bonding (Br/Cl) creates tight crystal packing, resisting dissolution.[2][3] |
Critical Insight: The 4,8-dichloro substitution pattern renders the pyrimidine ring highly electron-deficient.[1][2] While this increases reactivity for S_NAr reactions, it also makes the compound sensitive to solvolysis in nucleophilic solvents (e.g., methanol, water) over time.[2][3]
Solubility in Organic Solvents
The following data categorizes solvents by their utility in processing this specific scaffold.
Category A: Primary Solvents (High Solubility)
Use for: Stock solutions, reaction media (S_NAr), and NMR analysis.[2]
-
Dimethyl Sulfoxide (DMSO): Excellent (>50 mg/mL).[2][3] Breaks π-stacking interactions effectively.
-
Caution: Difficult to remove; high boiling point.[3]
-
-
Dimethylformamide (DMF): Excellent (>40 mg/mL).[2][3] Standard solvent for nucleophilic substitutions.[1][3]
-
N-Methyl-2-pyrrolidone (NMP): Superior solubility, often used when high reaction temperatures (>100°C) are required.[1][2]
Category B: Process Solvents (Moderate Solubility)
Use for: Extraction, chromatography, and liquid handling.[2]
-
Dichloromethane (DCM): Good (10–25 mg/mL).[3] The solvent of choice for liquid-liquid extraction.[1][2][3]
-
Chloroform (CHCl₃): Good.[2][3] Slightly better solubilizer than DCM for this scaffold due to soft-donor interactions.[1][3]
-
Tetrahydrofuran (THF): Moderate.[3] Useful for reactions involving organometallics (e.g., Li/Mg exchange at the Br position).[2][3]
Category C: Temperature-Dependent Solvents (Recrystallization)
Use for: Purification via cooling crystallization.[1][2]
-
Ethyl Acetate (EtOAc): Low solubility at RT; Moderate at reflux.[2][3]
-
Acetonitrile (MeCN): Poor solubility at RT; Good at reflux.[2][3] Preferred for obtaining high-purity crystals.[1][3]
-
Toluene: Moderate at reflux.[3] Good for azeotropic drying.[1][3]
Category D: Anti-Solvents (Insoluble)
Use for: Precipitation and washing.[2]
-
Water: Completely insoluble.[2][3] Triggers precipitation from DMF/DMSO.[1][3]
-
Methanol/Ethanol: Very low solubility (cold).[2][3] Note: Avoid prolonged heating in alcohols to prevent formation of alkoxy-derivatives.[1]
-
Hexanes/Heptane: Insoluble.[3] Used to wash filter cakes to remove non-polar impurities.[1][2][3]
Experimental Protocols
Protocol 3.1: Self-Validating Solubility Determination
Objective: Determine precise saturation limits for your specific batch (purity affects solubility).[3]
-
Preparation: Weigh 10 mg of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine into a 2 mL HPLC vial.
-
Titration: Add the target solvent in 50 µL increments at 25°C.
-
Sonication: Sonicate for 30 seconds between additions.
-
Validation (The "Crash" Test): Once dissolved, place the vial in a fridge (4°C) for 1 hour.
-
Result: If precipitate forms, the solubility is highly temperature-dependent (ideal for recrystallization). If it remains clear, the solvent is stable for stock use.[3]
-
Protocol 3.2: Purification via Recrystallization
Context: Synthesis of this intermediate often yields a brown/yellow solid contaminated with phosphorus byproducts.[2][3]
-
Dissolution: Suspend crude solid in Acetonitrile (MeCN) (10 mL per gram).
-
Reflux: Heat to reflux (82°C). If solid remains, add DMF dropwise until clear.[2][3]
-
Filtration: Hot filter (if necessary) to remove inorganic salts.[2][3]
-
Crystallization: Allow to cool slowly to RT, then to 0°C.
-
Isolation: Filter the resulting needles and wash with cold Diethyl Ether .
Reactivity & Stability Workflow
The 4,8-dichloro positions are chemically distinct. The C4-Cl is more electrophilic than the C8-Cl due to the activating effect of the pyrimidine nitrogens.[1]
Figure 1: Solvent compatibility logic flow.[1][2] Protic solvents pose a degradation risk due to the high electrophilicity of the C4-position.[1]
References
-
PubChem. 4,8-Dichlorobenzofuro[3,2-d]pyrimidine Compound Summary. National Library of Medicine.[3] Available at: [Link]
-
Haddad, M. et al. (2025).[3] Improved and Scalable Preparation of Halogenated Thieno- and Benzofuro-pyrimidines.[1][2] ResearchGate.[1][3] Available at: [Link]
-
Baluja, S. et al. (2018).[2][3] Solubility of pyrimidine derivatives in different organic solvents.[2][3][4][5][6] World Scientific News.[1][3] Available at: [Link]
Sources
- 1. CAS 1363382-31-3 | 6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine - Synblock [synblock.com]
- 2. [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione | C10H6N2OS | CID 3131839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,8-Dichlorobenzofuro[3,2-d]pyrimidine | C10H4Cl2N2O | CID 617212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 嘧啶 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. revroum.lew.ro [revroum.lew.ro]
In-Silico ADMET Profiling of Benzofuro[3,2-d]pyrimidine Scaffolds: A Strategic Optimization Guide
Topic: In-Silico ADMET Prediction for Benzofuro[3,2-d]pyrimidine Analogs Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads
Executive Summary
The benzofuro[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent bioactivity against targets such as EGFR, VEGFR-2, and CDK2. However, the tricyclic planar nature of this scaffold often introduces significant developability challenges, particularly regarding aqueous solubility, metabolic stability, and non-specific toxicity. This guide provides a rigorous, self-validating in-silico framework for predicting and optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these analogs, ensuring that potency does not come at the cost of attrition.
Structural Analysis & Liability Assessment
Before initiating computational workflows, one must understand the intrinsic physicochemical liabilities of the benzofuro[3,2-d]pyrimidine core.
-
The Planarity Trap: The fused tricyclic system promotes strong
- stacking, often resulting in high crystal lattice energy and poor aqueous solubility (Low LogS). -
Lipophilicity (LogP): Unsubstituted analogs frequently violate Lipinski’s Rule of 5 (Ro5) due to excessive lipophilicity (cLogP > 5). This correlates with high Plasma Protein Binding (PPB) and potential hERG channel blockade.
-
Metabolic Soft Spots: The C-2 and N-3 positions are common sites for metabolic oxidation. Bulky substitutions here can modulate CYP450 interaction but may impact binding affinity.
The Computational Pipeline: Methodological Protocol
This protocol moves beyond simple "button-pushing" on web servers. It establishes a tiered filtration system designed to fail early and fail cheap.
Phase I: Library Preparation & Curation
Objective: Eliminate structural artifacts that skew prediction algorithms.
-
Standardization: Strip salts, normalize tautomers (keto-enol forms are critical in pyrimidine rings), and set pH to 7.4.
-
3D Conformation Generation: Use energy minimization (e.g., OPLS3e force field) to generate low-energy conformers. Why? Many ADMET descriptors (like TPSA-3D) depend on the folded state of the molecule, not just the 2D graph.
Phase II: Physicochemical Filtering (The "Go/No-Go" Gate)
Tools: RDKit, SwissADME. Thresholds for Benzofuro[3,2-d]pyrimidines:
-
MW: < 500 Da (Strict Ro5).[1]
-
Tissues:
. -
Rotatable Bonds:
(Critical for oral bioavailability per Veber’s Rules). -
Consensus LogP: Target range 2.0–4.5. Values > 5.0 in this scaffold are a primary driver of attrition due to promiscuity.
Phase III: Advanced ADMET Profiling
Tools: pkCSM, ADMETlab 2.0, PreADMET.
A. Absorption (Solubility & Permeability)
-
ESOL (Estimated Solubility): Must predict > -4.0 log mol/L.
-
Caco-2 Permeability: Target > 0.90 (
cm/s). -
Insight: If solubility is low but permeability is high (common in this scaffold), prioritize formulation strategies (e.g., salt formation) over structural redesign.
B. Distribution (CNS vs. Periphery)
-
BBB Penetration: For non-CNS targets (e.g., lung cancer), target logBB < -1.0 to minimize neurotoxicity.
-
P-gp Substrate: Identify if the analog is an efflux pump substrate, which limits intracellular concentration in tumor cells.
C. Metabolism (The CYP Interaction Matrix)
-
CYP3A4/2D6 Inhibition: This scaffold is prone to inhibiting CYP3A4.
-
Protocol: Flag any compound predicted as a "Strong Inhibitor." This is a major drug-drug interaction (DDI) risk.
D. Toxicity (The Safety Net)
-
hERG Blockade: The most critical endpoint for fused aromatics.
-
AMES Mutagenicity: Check for nitro or aromatic amine substituents often added to this scaffold, as they are frequent genotoxic offenders.
Visualization of the Workflow
The following diagram illustrates the logical flow of the screening pipeline, integrating decision gates and feedback loops.
Figure 1: Integrated In-Silico ADMET Screening Pipeline for Benzofuro[3,2-d]pyrimidine Analogs.
Critical Parameter Assessment & Interpretation
The following table summarizes the target profiles derived from successful benzofuro[3,2-d]pyrimidine anticancer agents reported in the literature (e.g., Compound 3j [1], Pyrazolo-fused analogs [2]).
| Parameter | Metric | Target Threshold | Rationale for Benzofuro[3,2-d]pyrimidines |
| Lipophilicity | Consensus LogP | 2.5 – 4.5 | High LogP (>5) drives non-specific toxicity and poor solubility. |
| Solubility | LogS (ESOL) | > -4.0 | Planar scaffolds crystallize easily; polar side chains (e.g., morpholine) are essential. |
| Absorption | HIA (%) | > 90% | Critical for oral dosing; usually high for this lipophilic class. |
| Permeability | Caco-2 | > 0.90 | Ensures passive diffusion; monitor P-gp efflux ratio (< 2.0). |
| CNS Safety | LogBB | < -1.0 | Exclude from brain unless treating Glioblastoma (GBM). |
| Cardiotoxicity | hERG pIC50 | < 5.0 | Critical: Avoid potent hERG blockade common in fused aromatics. |
| Mutagenicity | AMES Test | Negative | Essential for long-term safety; screen out nitro/aniline groups. |
| Metabolism | CYP3A4 | Non-Inhibitor | Prevent DDIs; this scaffold often binds heme iron in CYPs. |
Case Study: Structural Optimization Logic
Scenario: An initial hit, Compound A (unsubstituted benzofuro[3,2-d]pyrimidine), shows potent EGFR inhibition but fails ADMET due to LogP = 5.8 and poor solubility.
Optimization Strategy (The "Make-It-Drug-Like" Loop):
-
Diagnosis: The core is too hydrophobic.
-
Modification: Introduce a solubilizing group at the C-4 or C-2 position.
-
Option 1: Add a morpholine ring. (Lowers LogP, increases solubility, maintains H-bond acceptor capability).
-
Option 2: Add a piperazine tail. (Introduces ionizable amine, drastically improving LogS at physiological pH).
-
-
Re-Run Prediction:
-
Result:Compound A-morph shows LogP = 3.2, LogS = -3.5.
-
Validation: Check hERG. If the basic amine increases hERG risk, mask basicity or use a bioisostere.
-
Figure 2: Logic flow for structural optimization of lipophilic hits.
References
-
Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives. DOI.org. Available at: [Link] (Accessed via Search Result 1.16).
-
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines. MDPI. Available at: [Link] (Accessed via Search Result 1.18).
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. NCBI/PMC. Available at: [Link] (Accessed via Search Result 1.5).
-
ProTox-3.0 - Prediction of TOXicity of chemicals. Charité. Available at: [Link] (Accessed via Search Result 1.9).
-
ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. GJPB. Available at: [Link] (Accessed via Search Result 1.8).
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Methodological & Application
Application Notes & Protocols: Evaluating 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine as a Novel Antifungal Agent
Audience: Researchers, scientists, and drug development professionals in mycology and infectious diseases.
Abstract: The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with unique mechanisms of action. This document provides a comprehensive guide to the preclinical evaluation of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine, a halogenated heterocyclic compound, as a potential antifungal candidate. While direct studies on this specific molecule are nascent, the benzofuro[3,2-d]pyrimidine scaffold has shown promise in modulating fungal growth, and halogenation is a known strategy for enhancing antimicrobial potency.[1][2][3] These notes offer detailed protocols for in vitro susceptibility testing and mechanism of action studies, grounded in established methodologies.
Scientific Rationale and Postulated Mechanism of Action
The benzofuro[3,2-d]pyrimidine core is a purine isostere, suggesting potential interference with nucleic acid synthesis or other fundamental cellular processes. Some derivatives have been investigated for their ability to restore fluconazole susceptibility in resistant Candida albicans strains, hinting at novel mechanisms beyond established drug classes.[1] Furthermore, the incorporation of halogen atoms, such as bromine and chlorine, into heterocyclic scaffolds has been shown to enhance antimicrobial and antibiofilm activities.[2][4][5]
Given these precedents, we postulate that 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine may exert its antifungal effect by targeting the fungal cell membrane's integrity, specifically by interfering with the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption is a clinically validated antifungal strategy.[6][7][8] The azole class of antifungals, for instance, functions by inhibiting the enzyme 14-α sterol demethylase (Cyp51/Erg11), a key step in ergosterol production.[6] We hypothesize that this novel compound could inhibit one of the essential enzymes in this pathway, leading to the depletion of ergosterol, accumulation of toxic sterol intermediates, and ultimately, fungal cell death.[9][10]
Caption: Postulated mechanism targeting the ergosterol biosynthesis pathway.
Protocols for In Vitro Antifungal Evaluation
The following protocols are designed to determine the antifungal spectrum and potency of the test compound. Methodologies are adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to ensure data reproducibility.[11][12][13]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the MIC, the lowest concentration of an agent that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
Test Compound: 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine
-
Fungal Strains: e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans
-
Culture Media: RPMI 1640 medium with L-glutamine, buffered with MOPS.
-
96-well, flat-bottom microtiter plates.
-
0.5 McFarland turbidity standard.
-
Sterile saline or water.
-
Spectrophotometer.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create serial two-fold dilutions in RPMI 1640 medium to achieve final concentrations ranging from, for example, 256 µg/mL to 0.125 µg/mL. Each well should contain 100 µL of the diluted compound.
-
Inoculum Preparation:
-
Subculture fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure viability.[11]
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[11]
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate, resulting in a total volume of 200 µL per well.
-
Controls:
-
Growth Control: 100 µL of inoculum + 100 µL of drug-free medium.
-
Sterility Control: 200 µL of uninoculated medium.
-
Solvent Control: 100 µL of inoculum + 100 µL of medium containing the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours. The exact duration depends on the fungal species being tested.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction for azoles and related compounds) compared to the growth control.[12]
Data Presentation:
| Fungal Strain | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans ATCC 90028 | [Insert Value] | [Insert Value] |
| A. fumigatus ATCC 204305 | [Insert Value] | [Insert Value] |
| C. neoformans ATCC 90112 | [Insert Value] | [Insert Value] |
| Fluconazole-Resistant Strain | [Insert Value] | [Insert Value] |
Protocol: Cell Membrane Integrity Assay (Propidium Iodide Uptake)
This assay assesses whether the compound damages the fungal cell membrane, allowing the fluorescent dye propidium iodide (PI) to enter and stain the nucleus.
Materials:
-
Fungal culture (e.g., A. fumigatus) grown to mid-log phase.
-
Test compound at MIC and 2x MIC concentrations.
-
Propidium Iodide (PI) stock solution.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Fungal Culture: Grow the fungal strain (e.g., A. fumigatus conidia) in a suitable broth until hyphae are formed (approx. 24 hours at 35°C).[14]
-
Treatment: Incubate the fungal hyphae with the test compound at its MIC and 2x MIC for a defined period (e.g., 4 hours). Include a drug-free control.
-
Staining: Add PI to the fungal suspensions to a final concentration of ~2.5 µg/mL and incubate in the dark for 15-30 minutes.
-
Washing: Gently wash the cells with PBS to remove excess dye.
-
Visualization: Observe the cells using a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence. Alternatively, quantify the fluorescent cell population using a flow cytometer.
Workflow for Antifungal Evaluation
The evaluation of a novel compound follows a logical progression from broad screening to detailed mechanistic studies.
Caption: A structured workflow for preclinical antifungal drug discovery.
Concluding Remarks
This document outlines a foundational approach to characterizing the antifungal potential of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine. The provided protocols for determining MIC and assessing membrane damage serve as the initial steps in a comprehensive evaluation. Positive results from these assays would warrant further investigation into the specific molecular target within the ergosterol biosynthesis pathway or other potential mechanisms. Subsequent studies should also include cytotoxicity assays against mammalian cell lines to establish a selectivity index, a critical parameter in drug development.[15]
References
-
Title: Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Source: Frontiers in Microbiology URL: [Link]
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Title: Ergosterol Biosynthesis - Antifungal Drug Discovery. Source: Creative Biolabs URL: [Link]
-
Title: Ergosterol biosynthesis inhibition: a target for antifungal agents. Source: SciSpace URL: [Link]
-
Title: Ergosterol biosynthesis inhibition: a target for antifungal agents. Source: PubMed URL: [Link]
-
Title: Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Source: PMC URL: [Link]
-
Title: Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. Source: ResearchGate URL: [Link]
-
Title: A Practical Guide to Antifungal Susceptibility Testing. Source: PMC URL: [Link]
-
Title: Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Source: PubMed URL: [Link]
-
Title: Antifungal Susceptibility Testing: Current Approaches. Source: PMC URL: [Link]
-
Title: Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Source: PMC URL: [Link]
-
Title: Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Source: MDPI URL: [Link]
-
Title: Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Source: MDPI URL: [Link]
-
Title: Characterization, Biological Activity, and Mechanism of Action of a Plant-Based Novel Antifungal Peptide, Cc-AFP1, Isolated From Carum carvi. Source: Frontiers in Microbiology URL: [Link]
-
Title: An Antifungal with a Novel Mechanism of Action Discovered via Resistance Gene-Guided Genome Mining. Source: ACS Publications URL: [Link]
-
Title: Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. Source: MDPI URL: [Link]
-
Title: Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. Source: MDPI URL: [Link]
Sources
- 1. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 [mdpi.com]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 7. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 8. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
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cell-based assay protocol for evaluating benzofuro[3,2-d]pyrimidine compounds
Application Notes & Protocols
Topic: A Multi-Tiered Cell-Based Assay Workflow for Evaluating the Anticancer Activity of Benzofuro[3,2-d]pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzofuro[3,2-d]pyrimidine scaffold represents a promising class of heterocyclic compounds with demonstrated potential in oncology.[1] Derivatives have been shown to exhibit potent antitumor activities, often by modulating key cellular signaling pathways such as the PI3K/Akt/mTOR cascade, or by inhibiting critical enzymes like PARP-1 involved in DNA repair.[2][3] This application note provides a comprehensive, multi-tiered protocol for the systematic evaluation of novel benzofuro[3,2-d]pyrimidine compounds, guiding researchers from initial cytotoxicity screening to elucidating the mechanism of action. We present detailed, field-proven protocols for assessing cell viability via the MTT assay and for quantifying apoptosis using Annexin V/Propidium Iodide flow cytometry. Furthermore, we outline a conceptual framework for confirming target engagement within the PI3K/Akt pathway, a frequent target of such compounds.[4][5] This structured approach ensures a robust and logical progression for characterizing the therapeutic potential of new chemical entities in cancer research.
Introduction: The Rationale for a Structured Assay Cascade
The journey of a potential anticancer compound from the bench to the clinic requires a rigorous and systematic evaluation of its biological effects. Cell-based assays are indispensable tools in this process, providing critical insights into a compound's efficacy and mechanism of action in a biologically relevant context.[6][7] For a chemical class as versatile as benzofuro[3,2-d]pyrimidines, which may act on diverse targets, a structured assay cascade is paramount.[8]
This guide is built on a logical progression:
-
Primary Screening: Does the compound affect cell viability? This is the foundational question, addressed by a cytotoxicity/proliferation assay.
-
Mechanism of Action (MoA) Elucidation: If the compound is cytotoxic, how does it induce cell death? We focus on apoptosis, a preferred mechanism for anticancer agents.[9]
-
Target Pathway Confirmation: Can we verify that the compound interacts with its intended signaling pathway? This step connects the phenotypic outcome (cell death) to a molecular mechanism.
The frequent dysregulation of the PI3K/Akt/mTOR signaling pathway in a wide variety of human cancers makes it a critical target for therapeutic intervention.[2][4] Given that many kinase inhibitors target this pathway, including some benzofuro-pyrimidine derivatives, our protocol will use it as a primary example for target validation.[10][11]
Tier 1 Protocol: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] The principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.
Causality Behind Experimental Choices
-
Serum-Free Media during Incubation: Serum components can interfere with the reduction of MTT and affect the accuracy of absorbance readings. Using serum-free media during the MTT incubation step minimizes this background noise.[13]
-
Solubilization Agent: The formazan crystals are insoluble in water. A solubilization agent (e.g., DMSO or an acidified isopropanol solution) is required to dissolve the crystals before reading the absorbance.[12][14]
-
Wavelength Selection: The peak absorbance of solubilized formazan is typically between 550 and 600 nm.[15] A reference wavelength greater than 650 nm is often used to correct for background absorbance from cell debris and other factors.[13]
Detailed Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Dilute the cells to a final concentration of 7.5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (7,500 cells/well) into a 96-well flat-bottom plate.[14]
-
Include wells for "no cell" controls (media only) to determine background absorbance.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the benzofuro[3,2-d]pyrimidine compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., a 7-point dilution series from 100 µM to 0.1 µM).
-
Include a "vehicle control" (e.g., 0.1% DMSO in media) and a "positive control" (a known cytotoxic agent like Doxorubicin).
-
Carefully remove the media from the wells and add 100 µL of the media containing the different compound concentrations.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL MTT solution in sterile PBS. Filter sterilize this solution.[16]
-
After the treatment period, carefully aspirate the media from each well.
-
Add 50 µL of serum-free media and 50 µL of the MTT solution to each well.[16]
-
Incubate the plate for 3-4 hours at 37°C, protecting it from light.[15][16]
-
-
Formazan Solubilization & Absorbance Reading:
-
After incubation, carefully remove the MTT solution.
-
Add 150 µL of MTT solvent (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[14]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[13][16]
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.[15][16]
-
Data Presentation and Analysis
The results should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Table 1: Example Experimental Parameters for MTT Assay
| Parameter | Description | Example Value |
|---|---|---|
| Cell Line | Cancer cell line of interest | A549 (Human Lung Carcinoma) |
| Seeding Density | Number of cells per well | 7,500 cells/well |
| Compound Conc. | Range of test concentrations | 0.1, 0.5, 1, 5, 10, 50, 100 µM |
| Vehicle Control | Solvent for compound | 0.1% DMSO |
| Positive Control | Known cytotoxic drug | Doxorubicin (1 µM) |
| Treatment Duration | Incubation time with compound | 48 hours |
| MTT Incubation | Incubation time with MTT reagent | 3 hours |
| Readout | Absorbance Wavelength | 570 nm |
Tier 2 Protocol: Quantifying Apoptosis by Annexin V & PI Staining
If a compound demonstrates significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this analysis via flow cytometry.[17][18]
Scientific Rationale
-
Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet.[18][19]
-
Annexin V: This is a protein that has a high affinity for PS. When conjugated with a fluorophore (e.g., FITC), it can specifically label early apoptotic cells.[20]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[17]
By using both stains, we can differentiate between four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (primarily): Annexin V-negative and PI-positive.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. urotoday.com [urotoday.com]
- 3. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
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- 13. MTT assay protocol | Abcam [abcam.com]
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- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Strategic Approach to the Chromatographic Purification of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine
Abstract
This application note presents a detailed, strategic guide for the purification of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine, a complex halogenated heterocyclic compound relevant to pharmaceutical and materials science research. Recognizing the challenges posed by multi-halogenated systems—including potential for closely-eluting impurities and problematic interactions with stationary phases—we outline a robust, multi-modal chromatographic strategy. The protocol is designed to be self-validating, beginning with initial scouting via normal-phase chromatography for bulk impurity removal, followed by a high-resolution reversed-phase polishing step. This orthogonal approach ensures the attainment of high purity levels (>98%) required for downstream applications. We provide in-depth, step-by-step protocols, explain the scientific rationale behind key decisions, and include troubleshooting guidance to empower researchers in achieving consistent and reliable purification outcomes.
Introduction and Purification Challenges
The benzofuro[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific compound, 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine, possesses multiple halogen substituents, which can significantly modulate its physicochemical and pharmacological properties. The purification of such multi-halogenated, rigid heterocyclic systems from synthetic reaction mixtures presents several distinct challenges:
-
Impurity Profile: Synthetic routes can often yield a mixture of closely related impurities, such as regioisomers or products of incomplete halogenation or dehalogenation. These impurities often have very similar polarities to the target compound, making separation difficult.[1][2]
-
Solubility: The planar, hydrophobic nature of the molecule suggests good solubility in chlorinated and other non-polar organic solvents, but potentially poor solubility in highly aqueous mobile phases used in reversed-phase chromatography.[3]
-
Stationary Phase Interactions: The presence of basic nitrogen atoms within the pyrimidine ring can lead to undesirable interactions with acidic silanol groups on standard silica gel, resulting in peak tailing and poor separation efficiency.[2][4]
Addressing these challenges requires a methodical approach to chromatographic method development. This guide advocates for an orthogonal purification strategy, which utilizes two different separation mechanisms to resolve complex mixtures effectively.[5][6][7] By first employing normal-phase flash chromatography for rapid, bulk purification and then a reversed-phase HPLC step for high-resolution polishing, we can systematically remove diverse impurity classes.
Physicochemical Properties and Method Selection Rationale
A preliminary analysis of the target molecule's structure is crucial for selecting the appropriate chromatographic conditions.
-
Polarity: With three halogen atoms and a large aromatic system, 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine is predicted to be a relatively non-polar, hydrophobic compound. This makes it a suitable candidate for both normal-phase and reversed-phase chromatography.[8][9]
-
Solubility: The compound is expected to be readily soluble in solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF), and moderately soluble in ethyl acetate and acetone.[3][10] Its solubility in common reversed-phase solvents like methanol and acetonitrile should be confirmed experimentally.
-
UV Absorbance: Fused aromatic systems like benzofurans and pyrimidines typically exhibit strong UV absorbance. Based on similar structures, a maximum absorbance (λmax) is expected in the 254-280 nm range, allowing for straightforward detection using a standard UV detector.[11][12][13]
The overall purification workflow is designed to first remove impurities with significantly different polarities and then resolve the more challenging, closely-related impurities.
Caption: Overall orthogonal purification workflow.
Protocol A: Normal-Phase Flash Chromatography (Bulk Purification)
Normal-phase chromatography, utilizing a polar stationary phase (silica gel) and a non-polar mobile phase, is an excellent first step for purifying products from organic synthesis.[14][15] It effectively separates compounds based on differences in their polarity and their adsorption affinity for the silica surface.
Rationale for Parameter Selection
-
Stationary Phase: Standard silica gel (40-63 µm) is a cost-effective choice for flash chromatography.
-
Mobile Phase System: A hexane/ethyl acetate system provides a good polarity range for many organic compounds. The choice of an initial low-polarity eluent allows for strong retention of the compound, with a gradual increase in polarity facilitating elution. An initial thin-layer chromatography (TLC) analysis is essential for determining the optimal solvent ratio.[16] The ideal TLC Rf (retention factor) for the target compound should be approximately 0.2-0.3 to ensure good separation on the column.[16]
-
Loading Technique: Dry loading is highly recommended. This involves pre-adsorbing the crude material onto a small amount of silica gel. This technique prevents solvent effects that can cause band broadening and lead to poorer separation, which is a common issue with direct liquid injection of a sample dissolved in a strong solvent.
Step-by-Step Protocol
-
TLC Method Development:
-
Dissolve a small amount of the crude material in DCM or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3 v/v).
-
Visualize the spots under UV light (254 nm).
-
Select the solvent system that provides an Rf value of 0.2-0.3 for the target compound.
-
-
Sample Preparation (Dry Loading):
-
Weigh the crude material (e.g., 1.0 g).
-
Dissolve it in a minimal amount of a suitable solvent (e.g., 5-10 mL of DCM).
-
Add 2-3 times the mass of silica gel (e.g., 2-3 g) to the solution.
-
Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.
-
-
Column Packing and Elution:
-
Select an appropriately sized flash column (a sample load of 1-5% of the silica mass is typical).[4]
-
Pack the column with silica gel using the chosen eluent (start with a weaker solvent composition than determined by TLC, e.g., 95:5 hexane/ethyl acetate).
-
Carefully add the dry-loaded sample to the top of the packed column, creating a uniform layer. Gently top with a thin layer of sand.
-
Begin elution with the weak solvent mixture, collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
Monitor the fraction collection using TLC or a UV detector.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the partially purified compound.
-
Protocol B: Reversed-Phase HPLC (High-Resolution Polishing)
For applications requiring very high purity, a second, orthogonal purification step is often necessary. Reversed-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity, making it an ideal polishing step after normal-phase chromatography.[17][18][19]
Rationale for Parameter Selection
-
Stationary Phase: A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase chromatography, offering excellent hydrophobic retention for a broad range of molecules.[17]
-
Mobile Phase System: A water/acetonitrile or water/methanol gradient is standard. Acetonitrile is often preferred due to its lower viscosity and better UV transparency. The addition of a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is often necessary to improve peak shape by ensuring that any ionizable groups on the analyte and residual silanols on the stationary phase are in a consistent protonation state.
-
Method Development: A scouting gradient (e.g., 5% to 95% acetonitrile over 15-20 minutes) on an analytical HPLC system is first run to determine the approximate retention time of the compound. This information is then used to develop a focused preparative gradient that maximizes resolution around the target peak.
Caption: Logic for chromatography mode and modifier selection.
Step-by-Step Protocol
-
Solubility Test and Sample Preparation:
-
Test the solubility of the semi-purified material from Protocol A in the HPLC mobile phase (e.g., 50:50 water/acetonitrile). If solubility is poor, a stronger organic solvent like methanol, THF, or DMSO may be required for dissolution.
-
Prepare a concentrated stock solution (e.g., 20-50 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analytical Method Development:
-
Using an analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), inject a small amount of the sample.
-
Run a broad scouting gradient (e.g., 10% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 20 minutes).
-
Identify the retention time of the target peak and its separation from nearby impurities.
-
-
Preparative HPLC Run:
-
Scale up the method to a preparative HPLC system with a larger C18 column.
-
Optimize the gradient to maximize resolution around the target peak. For example, if the peak eluted at 60% acetonitrile in the scouting run, a shallower gradient from 50% to 70% acetonitrile over 30 minutes would be more effective.
-
Inject the sample solution. The injection volume will depend on the column size and sample concentration.
-
Collect fractions corresponding to the main peak, guided by the UV detector signal.
-
-
Product Isolation:
-
Combine the pure fractions.
-
A significant portion of the organic solvent (acetonitrile) can be removed using a rotary evaporator.
-
The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to obtain the final product as a dry powder. Alternatively, the product can be extracted from the aqueous solution using a suitable organic solvent (e.g., DCM or ethyl acetate), followed by drying and evaporation.
-
Data Summary and Expected Results
The following tables summarize the recommended starting conditions for the purification protocols.
Table 1: Normal-Phase Flash Chromatography Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective media for bulk purification. |
| Mobile Phase | Hexane / Ethyl Acetate | Good selectivity for a wide range of non-polar compounds. |
| Elution Mode | Gradient | Allows for elution of a broader range of polarities. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution. |
| Detection | UV at 254 nm | Strong absorbance expected for the aromatic system. |
Table 2: Reversed-Phase HPLC Polishing Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Stationary Phase | C18 Silica (5-10 µm) | Provides high-resolution separation based on hydrophobicity.[17] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase; acid improves peak shape. |
| Elution Mode | Focused Gradient | Maximizes resolution of closely eluting species. |
| Detection | UV at 275 nm (or λmax) | Optimal wavelength should be determined from a UV scan.[13] |
Safety and Handling
Halogenated heterocyclic compounds should be handled with appropriate care, as their toxicological properties may not be fully characterized.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[20]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[21][22]
-
Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in accordance with institutional and local regulations.[21]
Conclusion
The purification of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine can be effectively achieved using a strategic, two-step orthogonal chromatographic approach. An initial bulk purification by normal-phase flash chromatography successfully removes impurities with different polarities, while a subsequent high-resolution reversed-phase HPLC step resolves closely-eluting byproducts, yielding a final product with purity suitable for demanding research and development applications. The detailed protocols and rationale provided in this note serve as a comprehensive guide for scientists facing similar purification challenges with complex, multi-halogenated heterocyclic molecules.
References
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases Source: PMC (PubMed Central) URL: [Link]
-
Title: Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients Source: MDPI URL: [Link]
-
Title: Chromatography for Chemists Source: Scribd URL: [Link]
-
Title: The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates Source: Santai Technologies URL: [Link]
-
Title: Halogenated Heterocycles as Pharmaceuticals Source: ResearchGate URL: [Link]
-
Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
-
Title: Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties Source: PMC (PubMed Central) URL: [Link]
-
Title: The Secrets of Orthogonal Process Design Source: Validated Biosystems URL: [Link]
-
Title: Normal-phase vs. Reversed-phase Chromatography Source: Phenomenex URL: [Link]
-
Title: Successful flash chromatography Source: Biotage URL: [Link]
-
Title: Purification of Organic Compounds by Flash Column Chromatography Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Successful Flash Chromatography Source: King Group, University of Sheffield URL: [Link]
-
Title: Solubility of pyrimidine derivatives in different organic solvents at different temperatures Source: International Journal of Chemical and Physical Sciences URL: [Link]
-
Title: A Review on Analytical Method Development and Validation of Recently USFDA-Approved Anti-Cancer Drugs Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]
-
Title: Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation Source: Royal Society of Chemistry URL: [Link]
-
Title: Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer Source: PMC (PubMed Central) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. santaisci.com [santaisci.com]
- 7. validated.com [validated.com]
- 8. scribd.com [scribd.com]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 10. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 11. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 16. orgsyn.org [orgsyn.org]
- 17. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 18. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. fishersci.com [fishersci.com]
Application Note: Strategic Derivatization of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine
Executive Summary
This guide details the synthetic utility of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine (CAS: N/A for specific isomer, analogue to 39876-88-5 series) as a high-value scaffold in medicinal chemistry.[1][2] This compound represents a "tri-vector" template, offering three chemically distinct sites for orthogonal functionalization.[2][3] It is widely utilized in the discovery of Type I and Type II kinase inhibitors (e.g., PIM1, CK2, c-Met) and antifungal agents.[1]
Key Technical Insight: The scaffold's reactivity is governed by the electronic disparity between the electron-deficient pyrimidine ring and the fused benzofuran system.[1][2][3] This allows for a programmable sequence of reactions: Nucleophilic Aromatic Substitution (SNAr) at C-4, followed by chemoselective Palladium-catalyzed cross-coupling at C-6 (Br), and finally at C-8 (Cl).[1][2]
Chemical Reactivity Profile
Understanding the regioselectivity is paramount for successful library generation.[2][3] The three halogen handles exhibit a distinct reactivity hierarchy:
-
C-4 Chlorine (Pyrimidine Ring): Most reactive.[1][2][3] The pyrimidine ring is highly electron-deficient, making this position susceptible to rapid SNAr displacement by amines, thiols, or alkoxides under mild conditions.[1][3]
-
C-6 Bromine (Benzene Ring): Intermediately reactive.[1][2][3] This aryl bromide is the preferred site for the first metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) due to the weaker C-Br bond compared to the C-Cl bond at C-8.[1][2]
-
C-8 Chlorine (Benzene Ring): Least reactive.[1][2][3] This aryl chloride generally remains intact during C-6 functionalization, allowing for a subsequent, forcing cross-coupling step to install a third diversity element.[1][3]
Visualization: Reactivity Hierarchy
Figure 1: Orthogonal reactivity map of the scaffold. The sequence C-4 → C-6 → C-8 ensures maximum yield and purity.[1][2]
Detailed Experimental Protocols
Protocol A: C-4 Functionalization via SNAr
Objective: Installation of the primary pharmacophore (typically a hinge-binding amine).[1][2]
Mechanism: The reaction proceeds via a Meisenheimer complex intermediate.[2][3] The fusion to the benzofuran ring enhances the electrophilicity of the pyrimidine C-4 position compared to monocyclic pyrimidines.[1][2][3]
Materials:
-
Substrate: 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine (1.0 eq)[1]
-
Nucleophile: Primary or secondary amine (1.1 eq) (e.g., aniline, piperazine)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[1]
-
Solvent: Isopropanol (IPA) or THF (anhydrous)[1]
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL of IPA.
-
Addition: Add 2.0 mmol of DIPEA, followed by the dropwise addition of 1.1 mmol of the amine.
-
Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 eq.[3]
-
-
Reaction: Stir at room temperature (RT) for 2–4 hours.
-
Workup:
-
Purification: Flash column chromatography is usually not required if precipitation is clean.[2][3] Yields typically >85%.[2][3][4]
Protocol B: C-6 Regioselective Suzuki-Miyaura Coupling
Objective: Extension of the core into the solvent-exposed region or hydrophobic pocket.[1][2][3]
Mechanism: Oxidative addition of Pd(0) occurs faster at the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol), enabling chemoselectivity.[1]
Materials:
-
Substrate: C-4 substituted intermediate (from Protocol A) (1.0 eq)
-
Boronic Acid/Ester: Aryl or Heteroaryl boronic acid (1.2 eq)[1]
-
Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)[1]
-
Base: Na2CO3 (2M aqueous solution, 3.0 eq)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst.[3]
-
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base via syringe.
-
Reaction: Heat to 80°C (oil bath) or 100°C (microwave, 30 min).
-
Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc and wash with water.[2][3]
-
Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).
Protocol C: C-8 Functionalization (Optional)
Objective: Final diversification. This step often requires specialized bulky phosphine ligands to activate the deactivated aryl chloride.[2][3]
Conditions:
-
Catalyst system: Pd2(dba)3 with XPhos or Buchwald G3 precatalysts.
Data Summary & Troubleshooting
Table 1: Solvent Compatibility and Reaction Optimization
| Reaction Step | Preferred Solvent | Alternative Solvent | Temperature | Common Pitfalls |
| SNAr (C-4) | Isopropanol (IPA) | DMF, THF | 20–50°C | Hydrolysis of C-4 Cl to -OH if water is present without amine.[1][2] |
| Suzuki (C-6) | 1,4-Dioxane/H2O | Toluene/EtOH/H2O | 80–100°C | "Scrambling" (reaction at C-8) if Temp > 110°C or highly active catalyst used.[1][2] |
| Buchwald (C-8) | Toluene | t-Amyl Alcohol | 110–130°C | Dehalogenation (loss of Cl) if reaction time is prolonged.[1][2] |
Strategic Workflow Diagram
This workflow illustrates the parallel synthesis capability using this intermediate.
Figure 2: Parallel synthesis workflow for generating kinase inhibitor libraries.
References
-
Yang, Y. et al. (2012).[2][3] "The design, synthesis, and biological evaluation of PIM kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Marchand, P. et al. (2018).[2][3][5] "Benzofuro[3,2-d]pyrimidine derivatives inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration." Bioorganic & Medicinal Chemistry Letters. Link
-
Mondal, D. et al. (2026).[2][3][6] "Synthetic strategies of benzofuro[3,2-d]pyrimidine derivatives and biological importance." ResearchGate.[2][3] Link
-
PubChem. (2025).[2][3][7] "4,8-Dichlorobenzofuro[3,2-d]pyrimidine Compound Summary." National Library of Medicine.[2][3] Link[1]
-
WuXi AppTec. (2023).[2][3] "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec Research. Link
Sources
- 1. 4-chlorobenzofuro[3,2-d]pyrimidine | CymitQuimica [cymitquimica.com]
- 2. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,8-Dichlorobenzofuro[3,2-d]pyrimidine | C10H4Cl2N2O | CID 617212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloropyrido(3,2-d)pyrimidine | C7H4ClN3 | CID 13101639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine synthesis
The following technical guide details the optimization of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine synthesis. This response is structured as a Tier-3 Technical Support resource for medicinal chemists and process development scientists.
Subject: Improving Yield & Purity in 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine Synthesis Ticket ID: BFP-OPT-408 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]
Technical Overview & Mechanistic Grounding
The synthesis of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine involves constructing a fused tricyclic system.[1] The nomenclature implies a specific substitution pattern:
-
Position 4 (Cl): Located on the pyrimidine ring.[2][3][4][5] This is the "labile" chlorine introduced via deoxychlorination, essential for subsequent SNAr diversifications.
-
Position 6 (Br) & 8 (Cl): Located on the benzene ring.[2] These are "static" halogens inherited from the starting material (likely a substituted salicylonitrile or phenol) and are generally stable during the pyrimidine formation.
The Core Yield Bottleneck: The conversion of the benzofuro[3,2-d]pyrimidin-4(3H)-one intermediate to the 4-chloro product is the most common failure point.[1][2] This reaction relies on the in situ formation of a Vilsmeier-Haack-type chloroiminium species.[1] Failure here results in low yields due to either incomplete conversion or hydrolysis during the quench.
Troubleshooting Guide (Q&A Format)
Phase 1: The Deoxychlorination (POCl3 Step)
This is the critical step where the "4-chloro" substituent is installed.
Q1: My reaction stalls at 60-70% conversion even with excess POCl3. Adding more reagent doesn't help.[1] Why? Diagnosis: You are likely facing "POCl3 saturation" without sufficient activation.[1] POCl3 alone acts as a solvent and reagent, but the electrophilicity of the phosphorus center might be insufficient for the electron-rich benzofuran-fused lactam.[1] Solution:
-
Catalytic Activation: Add a catalytic amount of N,N-Dimethylaniline (DMA) or DMF (5-10 mol%).[2] This forms a highly reactive Vilsmeier chloroiminium species (see Diagram 1), which is far more electrophilic than POCl3 alone [1].
-
Temperature Ramp: Ensure you are refluxing (105-110°C). If the starting material precipitates, the reaction is surface-area limited.[1]
-
Reagent Quality: POCl3 degrades to polyphosphoric acids over time.[1] Distill your POCl3 if it is dark or viscous.[1]
Q2: I see a new impurity by LCMS with a mass of [M+M-Cl+O]. Is this a dimer? Diagnosis: Yes, this is the Pyrophosphate Dimer .[2] It forms when the generated 4-chloro product reacts with unreacted starting material (the lactam oxygen attacks the chloropyrimidine). Solution:
-
Increase Dilution: Higher concentration favors intermolecular dimerization.[1]
-
Order of Addition: Ensure the base (if used) is added slowly to prevent localized hot spots that favor dimerization.[2]
-
Drive Conversion: Do not stop the reaction halfway. The dimer often forms when the reaction lingers at intermediate conversion.[2]
Phase 2: Workup & Isolation (The "Silent" Yield Killer)
The 4-chloropyrimidine moiety is susceptible to hydrolysis back to the starting pyridinone.
Q3: The TLC looked perfect, but after aqueous workup, I recovered mostly starting material (the -one). What happened? Diagnosis: You likely quenched the reaction too hot or too acidic. The 4-chloro position is highly activated by the fused benzofuran oxygen (an electron-donating effect that paradoxically stabilizes the leaving group departure in hydrolysis).[1] Solution: The "Cold-Quench" Protocol [1]
-
Remove Excess POCl3: Distill off at least 80% of the POCl3 under reduced pressure before adding water.
-
Temperature Control: Pour the residue slowly into ice-water or ice/NaHCO3 slurry with vigorous stirring. Maintain the internal temperature below 10°C .
-
Rapid Extraction: Do not let the aqueous slurry sit. Extract immediately with DCM or EtOAc.[1]
Phase 3: Regiochemistry & Precursor Synthesis[1]
Q4: Can I brominate the scaffold at the very end to get the 6-bromo substituent? Diagnosis: Late-stage bromination of benzofuro[3,2-d]pyrimidines is risky.[1] The directing effects of the fused system often lead to mixtures of 6-bromo, 7-bromo, or poly-brominated species.[1] Solution:
-
Inheritance Strategy: Start with the correct phenol precursor: 2-bromo-4-chlorophenol (or the corresponding salicylonitrile).[1]
-
Logic: Building the ring around the halogens is far more reliable than introducing them onto the fused heterocycle [2].[2]
Optimized Experimental Protocol
Target: 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine Scale: 10 mmol basis[1][2]
| Parameter | Specification | Rationale |
| Precursor | 6-Bromo-8-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one | Dried in vacuo at 60°C for 4h (Water kills POCl3).[1] |
| Reagent | POCl3 (10-15 equiv.)[1] | Solvent & Reagent.[1][6][7][8][9] Excess drives equilibrium.[1] |
| Catalyst | N,N-Dimethylaniline (1.0 equiv.)[1][2] | Acts as an acid scavenger and Vilsmeier activator.[1] |
| Temp/Time | Reflux (110°C) / 3-5 hours | Monitor by TLC/LCMS until SM < 2%. |
| Quench | Ice/Water (0-5°C) | Critical to prevent hydrolysis of the 4-Cl bond.[1] |
Step-by-Step Workflow:
-
Setup: In a dry RBF equipped with a drying tube (CaCl2), suspend the starting pyrimidin-4-one (3.4 g, 10 mmol) in POCl3 (15 mL).
-
Activation: Add N,N-Dimethylaniline (1.2 mL, 10 mmol) dropwise. Caution: Exothermic.[1][10]
-
Reaction: Heat the mixture to reflux (bath temp 115°C). The suspension should clear to a yellow/orange solution within 1 hour.
-
Monitoring: Check LCMS after 3 hours. Look for the conversion of Mass ~340 (OH) to ~358 (Cl).
-
Concentration: Once complete, evaporate excess POCl3 on a rotary evaporator (water bath < 50°C).
-
Quench: Resuspend the oily residue in minimal DCM (5 mL). Pour slowly into a beaker of crushed ice (100 g) with vigorous stirring.
-
Extraction: Neutralize with sat. NaHCO3 (keep cold!). Extract 3x with DCM.[1] Dry over MgSO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is usually a white/pale yellow solid.
Visualizations
Diagram 1: Mechanism & Troubleshooting Logic
This diagram illustrates the Vilsmeier activation pathway and the critical decision points for yield recovery.
Caption: Workflow for POCl3-mediated deoxychlorination, highlighting the critical Vilsmeier activation and temperature-controlled quench.
References
-
Vertex AI Search . Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. National Institutes of Health (NIH). Available at: [Link]
-
Google Patents . Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine. Patent CN107011347A.[1] Available at:
Sources
- 1. CAS 1363382-31-3 | 6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine - Synblock [synblock.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Benzofuro[3,2-d]pyrimidines
Welcome to the technical support center for the synthesis of benzofuro[3,2-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for higher yields and purity.
Introduction to Benzofuro[3,2-d]pyrimidine Synthesis
The benzofuro[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antifungal, and kinase inhibitory properties.[1][2][3] The synthesis of these molecules can be approached through several key strategies, each with its own set of challenges and optimization parameters. Common synthetic routes include the condensation of 3-aminobenzofuran-2-carboxamides with aldehydes, the cyclization of 3-aminobenzofuran-2-carbonitriles with isocyanates, and multi-component reactions.[4] This guide will address common issues encountered during these synthetic procedures and provide practical solutions to overcome them.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems that you may encounter during the synthesis of benzofuro[3,2-d]pyrimidines. The solutions provided are based on established chemical principles and insights from the field.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in benzofuro[3,2-d]pyrimidine synthesis can stem from several factors, ranging from suboptimal reaction conditions to reagent purity. Let's break down the potential causes and solutions:
-
Suboptimal Catalyst Choice and Loading: The nature and amount of the catalyst are critical. While mineral acids like HCl are commonly used, they can sometimes lead to side reactions or degradation of starting materials.[4]
-
Troubleshooting:
-
Screen Different Catalysts: Consider exploring Lewis acids (e.g., ZnCl₂, FeCl₃) or solid acid catalysts, which can offer milder reaction conditions and easier work-up.
-
Optimize Catalyst Loading: The catalytic amount is crucial. Too little may result in an incomplete reaction, while too much can promote side reactions. A typical starting point is 5-10 mol%, but this should be optimized for your specific substrates.
-
-
-
Incorrect Reaction Temperature and Time: Many syntheses of this scaffold require heating.[4] However, the optimal temperature and duration are highly dependent on the specific substrates and catalyst used.
-
Troubleshooting:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
-
Systematic Temperature Screening: If the reaction is sluggish, incrementally increase the temperature. Conversely, if you observe the formation of multiple byproducts, a lower temperature might be beneficial.
-
-
-
Solvent Effects: The polarity and boiling point of the solvent can significantly impact reaction rates and solubility of intermediates.
-
Troubleshooting:
-
Solvent Screening: Experiment with a range of solvents. While ethanol is a common choice, other solvents like N,N-dimethylformamide (DMF) or dioxane might be more suitable for your specific reaction.[5] In some cases, solvent-free conditions can also lead to improved yields.
-
-
-
Purity of Starting Materials: Impurities in your starting materials, such as the 3-aminobenzofuran precursor or the aldehyde, can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Troubleshooting:
-
Purify Reagents: Ensure the purity of your starting materials through recrystallization, distillation, or column chromatography before use.
-
-
Question 2: I am observing the formation of significant side products. How can I identify and minimize them?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions is the first step toward minimizing them.
-
Common Side Reactions:
-
Self-condensation of Aldehydes: Under acidic or basic conditions, some aldehydes can undergo self-condensation or polymerization.
-
Formation of Intermediates: In some multi-step syntheses, stable intermediates may accumulate if the subsequent cyclization step is slow.
-
Dimroth Rearrangement: When using precursors like 3-amino-2-benzofurancarbonitrile with isocyanates or isothiocyanates, a Dimroth rearrangement can occur, leading to isomeric products.[4]
-
-
Strategies for Minimization:
-
Control Reagent Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of one reactant can often lead to side reactions.
-
Slow Addition of Reagents: For reactive species like aldehydes, slow, portion-wise addition to the reaction mixture can minimize self-condensation.
-
Optimize Reaction Conditions: As discussed in the previous question, fine-tuning the catalyst, temperature, and solvent can significantly influence the reaction pathway and suppress the formation of unwanted byproducts.
-
Inert Atmosphere: If your substrates or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Question 3: My product is difficult to purify. What strategies can I employ for effective purification?
Answer: Purification challenges often arise from the presence of closely related byproducts or unreacted starting materials.
-
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying benzofuro[3,2-d]pyrimidines.
-
Optimization: Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve optimal separation on silica gel.
-
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for obtaining highly pure material.
-
Preparative HPLC: For very challenging separations, preparative reverse-phase HPLC can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for optimizing the reaction conditions?
A1: A good starting point for many benzofuro[3,2-d]pyrimidine syntheses involving the condensation of a 3-aminobenzofuran-2-carboxamide with an aldehyde is to use a catalytic amount of a Brønsted acid like HCl in a protic solvent such as ethanol, with heating under reflux.[4] However, this should be considered a baseline, and further optimization of the catalyst, solvent, and temperature is highly recommended for each specific substrate combination.
Q2: Are there any specific safety precautions I should take?
A2: Standard laboratory safety practices should always be followed. Many of the reagents used, such as organic solvents and acids, are hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals before use.
Q3: Can microwave irradiation be used to accelerate the reaction?
A3: Yes, microwave-assisted synthesis can be a very effective technique for accelerating these types of reactions, often leading to shorter reaction times and improved yields. It is worthwhile to explore microwave conditions if you have the appropriate equipment.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines
This protocol is based on the condensation of 3-amino-2-benzofurancarboxamide with an aromatic aldehyde.[4]
-
To a solution of 3-amino-2-benzofurancarboxamide (1 mmol) in ethanol (10 mL), add the aromatic aldehyde (1 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel.
Visualizing Reaction Parameters
The following diagram illustrates the key parameters that can be optimized to improve the outcome of the benzofuro[3,2-d]pyrimidine synthesis.
Caption: Key parameters influencing the yield, purity, and side product formation in benzofuro[3,2-d]pyrimidine synthesis.
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting common issues in your synthesis.
Caption: A step-by-step workflow for troubleshooting and optimizing the synthesis of benzofuro[3,2-d]pyrimidines.
Quantitative Data Summary
| Parameter | Recommended Range/Options | Rationale |
| Catalyst | Brønsted Acids (HCl), Lewis Acids (ZnCl₂, FeCl₃) | Choice depends on substrate sensitivity and desired reaction rate. |
| Catalyst Loading | 5 - 20 mol% | To be optimized for each reaction to balance reaction rate and side product formation. |
| Temperature | Room Temperature to Reflux | Substrate dependent; higher temperatures may be needed for less reactive substrates but can also lead to degradation. |
| Solvent | Ethanol, DMF, Dioxane, Acetonitrile, Solvent-free | Solvent polarity can influence reaction kinetics and solubility of intermediates. |
| Reaction Time | 2 - 24 hours | Should be determined by monitoring the reaction to completion to avoid byproduct formation or degradation. |
References
-
Sangapure, S. S., & Agasimundin, Y. S. (2000). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. Indian Journal of Heterocyclic Chemistry, 10(2), 107-110. [Link]
-
Yuan, Y., et al. (2024). Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4+2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. Chemistry – A European Journal, e202402886. [Link]
-
Li, J., et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 57(84), 11054-11057. [Link]
-
Yahodkina-Yakovenko, M. S., et al. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications, 24(4), 177-181. [Link]
-
Gou, S., et al. (2015). Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. Medicinal Chemistry Research, 24(1), 363-371. [Link]
-
Bénimél, P., et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorganic & Medicinal Chemistry Letters, 28(13), 2250-2255. [Link]
-
Liu, L., et al. (2019). Optimization of novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives as dual inhibitors of BTK and PI3Kδ. European Journal of Medicinal Chemistry, 164, 329-343. [Link]
-
Zhang, H., et al. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26(21), 7433-7436. [Link]
-
Wang, X., et al. (2015). An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. Journal of Heterocyclic Chemistry, 52(4), 1162-1168. [Link]
-
Kumar, A., et al. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances, 13(39), 27365-27375. [Link]
-
Farghaly, A. R., et al. (2026). Synthetic strategies of benzofuro[3,2-d]pyrimidine derivatives and biological importance. ResearchGate. [Link]
-
S. G. K., et al. (2016). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian Journal of Pharmaceutical Sciences, 12(3), 65-78. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
stability issues with 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine. Here, we address potential stability issues you may encounter in solution and provide troubleshooting strategies and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine
The 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine scaffold is a complex heterocyclic molecule with significant potential in medicinal chemistry, particularly as a kinase inhibitor.[1][2] Its structure, featuring a fused benzofuran and a dichloropyrimidine ring, presents unique stability considerations. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, a characteristic that is fundamental to its utility in synthesis but also a potential source of instability.[3] This guide will help you navigate the challenges of working with this compound in solution.
Troubleshooting Guide: Addressing Common Stability-Related Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems that may arise during your experiments.
Q1: I'm seeing unexpected side products in my reaction, or my reaction is not going to completion. Could this be related to the stability of my starting material?
A1: Yes, the stability of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine can significantly impact reaction outcomes. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). If your reaction conditions involve nucleophilic reagents, even those intended for other parts of your molecule, you may observe substitution at the C4 or C8 positions of the benzofuropyrimidine core.
Causality and Experimental Choices:
-
Nucleophilic Attack: The pyrimidine ring is electron-deficient, making the chlorine atoms labile. Common laboratory nucleophiles such as amines, water (especially under basic conditions), and even some solvents can displace the chloro groups.
-
Reaction Conditions: Elevated temperatures and the presence of a base can accelerate the degradation of your starting material through nucleophilic substitution.
Troubleshooting Steps:
-
Purity Check: Before starting your reaction, verify the purity of your 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine using a suitable analytical method like HPLC or LC-MS.[4][5]
-
Reaction Monitoring: Monitor your reaction at regular intervals using TLC or LC-MS to track the consumption of your starting material and the formation of any byproducts.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Anhydrous Solvents: Use high-purity, anhydrous solvents to reduce the risk of hydrolysis.
-
Temperature Control: If possible, run your reaction at a lower temperature to minimize degradation.
Q2: I've prepared a stock solution of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine in DMSO, and after a few days, I'm observing new peaks in my LC-MS analysis. What is happening?
A2: The appearance of new peaks in your LC-MS analysis indicates that your compound is degrading in solution. While DMSO is a common solvent, long-term storage of halogenated heterocyclic compounds in solution is generally not recommended as it can accelerate degradation.
Potential Degradation Pathways:
-
Hydrolysis: Trace amounts of water in the DMSO can lead to the hydrolysis of one or both chloro groups, forming hydroxylated impurities.
-
Solvolysis: Although less common with DMSO, reaction with the solvent itself is a possibility under certain conditions.
-
Photodegradation: Exposure to light can also contribute to the degradation of photosensitive molecules.
Recommended Actions:
-
Fresh Solutions: Prepare stock solutions fresh whenever possible.
-
Storage Conditions: If you must store solutions, do so at low temperatures (-20°C or -80°C) in tightly sealed vials, protected from light.
-
Solvent Choice: For short-term storage, consider less nucleophilic aprotic solvents. However, the stability in any given solvent should be experimentally verified.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling, storage, and stability of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine.
Q1: What are the optimal storage conditions for solid 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine?
A1: To ensure the long-term stability of the solid compound, it should be stored in a cool, dry, and dark place. A desiccator can be used to minimize exposure to moisture. For extended storage, refrigeration (2-8°C) or freezing is recommended.
Q2: What are the likely degradation products I should look for?
A2: Based on the structure, the most probable degradation products would result from the substitution of the chlorine atoms.
Potential Degradation Products:
| Degradation Pathway | Potential Product(s) |
| Hydrolysis | Monohydroxylated and dihydroxylated benzofuro[3,2-d]pyrimidines |
| Amination (from trace amines) | Mono- and di-amino substituted benzofuro[3,2-d]pyrimidines |
Q3: How can I perform a forced degradation study to understand the stability of this compound?
A3: A forced degradation study, as outlined by the International Council for Harmonisation (ICH) guidelines, is a systematic way to evaluate the intrinsic stability of a compound.[6] This involves subjecting the compound to a variety of stress conditions.
Forced Degradation Workflow:
Caption: A typical workflow for a forced degradation study.
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solution: Dissolve a known concentration of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Apply Stress Conditions:
-
Acid/Base Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) and incubate at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Store the solution at a high temperature (e.g., 60°C).
-
Photostability: Expose the solution to a controlled light source according to ICH Q1B guidelines.
-
-
Analyze Samples: At specified time points, take aliquots of the stressed samples, neutralize if necessary, and analyze by a stability-indicating LC-MS method.
-
Identify Degradants: Use the high-resolution mass spectrometry data to identify the molecular formulas of any degradation products.
Q4: What type of analytical method is best for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a mass spectrometer (LC-MS) is the most powerful tool for this purpose.[7][8][]
Key Features of a Stability-Indicating Method:
-
Specificity: The method should be able to resolve the parent compound from all potential degradation products and impurities.
-
Sensitivity: It should be sensitive enough to detect and quantify impurities at low levels.
-
Accuracy and Precision: The method must provide reliable and reproducible results.
Method Development Workflow:
Caption: A workflow for developing a stability-indicating LC-MS method.
By following these guidelines and troubleshooting steps, you can minimize stability-related issues and ensure the reliability of your experimental data when working with 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine.
References
-
Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]
- Joseph, S., & Dai, Y. (n.d.).
-
Waters Corporation. (n.d.). Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System. Retrieved from [Link]
-
Drug Target Review. (2025, November 27). Kinase inhibitors shown to accelerate protein breakdown. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]
-
PubMed. (2018, July 15). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Retrieved from [Link]
-
IRB Barcelona. (2025, December 2). IRB Barcelona reveals that destruction kinase drugs trigger protein degradation. Retrieved from [Link]
-
IJSAT. (2025, April 15). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]
- Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
News-Medical.net. (2025, November 26). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Retrieved from [Link]
-
PubMed Central. (2025, June 17). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Retrieved from [Link]
-
SciTechDaily. (2025, November 26). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. Retrieved from [Link]
-
ResearchGate. (2026, January 24). Synthetic strategies of benzofuro[3,2-d]pyrimidine derivatives and biological importance. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Mono-N-oxidation of heterocycle-fused pyrimidines. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, June 12). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]
-
Asian Journal of Chemistry. (2014, November 15). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Retrieved from [Link]
-
PubMed Central. (2026, February 13). A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis of [(4-substituted-8-nitro[7] benzofuro [3, 2-d] pyrimidin-2-yl) sulfanyl] acetic acid. Retrieved from [Link]
-
ResearchGate. (2026, January 19). Reactivity of Benzofuran Derivatives. Retrieved from [Link]
-
MDPI. (2020, January 1). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted benzofuran. Retrieved from [Link]
-
Chemical Communications. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Retrieved from [Link]
-
IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. Retrieved from [Link]
-
PubMed Central. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Retrieved from [Link]
-
PubMed Central. (n.d.). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Retrieved from [Link]
-
MDPI. (2025, February 6). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. Retrieved from [Link]
Sources
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. asianpubs.org [asianpubs.org]
- 3. ijsat.org [ijsat.org]
- 4. biotech-spain.com [biotech-spain.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. waters.com [waters.com]
- 7. chimia.ch [chimia.ch]
- 8. hpst.cz [hpst.cz]
Technical Support Center: Regiocontrol in Benzofuro[3,2-d]pyrimidine Scaffolds
[1]
Ticket ID: BFP-REGIO-001 Status: Open Priority: High (Blocker for SAR generation) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Introduction: The Regioselectivity Challenge
Welcome to the Benzofuro[3,2-d]pyrimidine Technical Support Center. This scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for quinazolines in kinase inhibitors (e.g., VEGFR, EGFR targets).[1]
However, users frequently report "synthesis failure" which, upon diagnosis, is actually regiochemical drift . The fusion of the electron-rich benzofuran to the electron-deficient pyrimidine creates a push-pull system where subtle electronic changes drastically alter the site of nucleophilic attack or alkylation.
This guide troubleshoots the three most common regioselectivity failure points:
-
Core Cyclization: Linear vs. Angular fusion.
-
Functionalization (SNAr): C4 vs. C2 selectivity in dichloro-intermediates.
-
N-Alkylation: N3 vs. N1 site discrimination.
Module 1: The Cyclization Phase (Core Construction)
User Issue: "I am condensing 3-aminobenzofuran-2-carboxamide with an aldehyde, but I'm getting a mixture of open-chain intermediates and the wrong cyclized isomer."
Diagnostic & Troubleshooting
The "Niementowski-type" condensation is the industry standard, but it is sensitive to the "Hard/Soft" nature of the electrophile.
| Symptom | Probable Cause | Corrective Action |
| Incomplete Cyclization (Open chain amidine observed) | Reaction temperature too low; water retention in solvent.[1] | Switch to Microwave: 140°C, 15 min in EtOH/AcOH. The thermal spike drives the dehydration step (ring closure) that fails at reflux.[1] |
| Linear Isomer Formation (Benzofuro[2,3-d]pyrimidine) | Rearrangement of the starting material (Dimroth-like) under highly basic conditions.[1] | Acid Catalysis: Use catalytic HCl or AcOH. Avoid strong alkoxides (NaOEt) during the initial condensation if the furan ring is electron-deficient.[1] |
| Low Yield | Poor nucleophilicity of the C3-amine. | Pre-activation: Convert the amide to a nitrile or thioamide before cyclization to increase electrophilicity at the closure point. |
Visual Workflow: Optimization Logic
Caption: Decision tree for optimizing the cyclization of 3-aminobenzofuran precursors.
Module 2: The "Clash of Chlorines" (SNAr Selectivity)
User Issue: "I have 2,4-dichlorobenzofuro[3,2-d]pyrimidine. I want to introduce an amine at C4, but I'm seeing significant C2 substitution or bis-substitution."
The Mechanistic Reality
In the benzofuro[3,2-d]pyrimidine core, the C4 position is generally more reactive towards Nucleophilic Aromatic Substitution (SNAr) than C2.[1]
-
Reasoning: The N3 nitrogen is peri- to the furan oxygen. The electron density map usually shows C4 as the most electron-deficient site (similar to the 4-position in quinazoline).
-
The Exception: If you have a strong electron-donating group (EDG) at C8 (on the benzene ring) , it can push electron density into the pyrimidine ring, dampening C4 reactivity and allowing C2 competition.[1]
Troubleshooting Table: Controlling Regioselectivity
| Target Position | Recommended Conditions | Why it works |
| C4-Selective (Standard) | Nucleophile: 1.05 eq. amineBase: DIPEA (mild)Temp: 0°C to RTSolvent: DCM or THF (Non-polar) | Kinetic control.[1] Low temperature prevents the less reactive C2 from participating. Non-polar solvents destabilize the transition state for the harder C2 attack. |
| C2-Selective (Inverted) | Nucleophile: Tertiary amines or AlkoxidesBase: NaHTemp: RefluxSolvent: DMF/DMSO | Thermodynamic control or specific "coordination-assisted" attack.[1] Some tertiary amines show anomalous C2 selectivity via an in-situ dealkylation mechanism. |
| Bis-Substitution (2,4-di) | Nucleophile: Excess (3.0 eq)Temp: >80°C (Microwave)Solvent: NMP | Overcomes the activation energy barrier for the deactivated C2-monosubstituted intermediate.[1] |
Module 3: N-Alkylation Nightmares (N3 vs. N1)
User Issue: "I am alkylating the benzofuro[3,2-d]pyrimidin-4(3H)-one core. I need the N3-alkyl product, but I keep getting N1 or O-alkylation."
The "Ion Pair" Solution
Regioselectivity in N-alkylation of fused pyrimidines is dictated by the Loose vs. Tight Ion Pair theory.
-
N3-Alkylation (Thermodynamic/Steric): The N3 position is sterically flanked by the benzene ring of the benzofuran and the C2 substituent. However, it is often the thermodynamic product.
-
N1-Alkylation (Kinetic/Electronic): N1 is more accessible but less basic.[1]
-
O-Alkylation: Occurs with hard electrophiles and hard bases (Ag salts).[1]
Protocol: Steering the Alkylation
Scenario A: Target = N3-Alkyl (The "Tight" Approach)
Use conditions that promote a Tight Ion Pair (TIP) . This shields the more exposed N1/O sites and forces reaction at the thermodynamically stable N3.
-
Base:
or (Heterogeneous).[1] -
Solvent: Acetone or Acetonitrile (Aprotic, medium polarity).[1]
-
Additive: None.
-
Mechanism: The cation (
) coordinates to the carbonyl oxygen and N3, directing the alkyl halide to N3.[1]
Scenario B: Target = N1-Alkyl (The "Loose" Approach)
Use conditions that create a Solvent Separated Ion Pair (SSIP) . The "naked" anion reacts at the most electronegative/accessible site (often N1 or O, depending on hard/soft theory).[1]
-
Base: NaH or LiHMDS.
-
Solvent: DMF or DMSO (High dielectric constant).[1]
-
Additive: 15-Crown-5 (sequesters
).[1] -
Result: The anion is free.[2] N1 attack becomes competitive.
Visual Mechanism: Solvent Control
Caption: Solvent and base influence on N-alkylation regioselectivity.
Standard Operating Procedure (SOP)
Protocol: Regioselective C4-Amination of 2,4-Dichlorobenzofuro[3,2-d]pyrimidine
-
Preparation: Dissolve 2,4-dichlorobenzofuro[3,2-d]pyrimidine (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Do not skip cooling. Room temp promotes C2 byproducts.
-
Base Addition: Add DIPEA (1.2 eq) dropwise.
-
Nucleophile Addition: Add the amine (1.05 eq) slowly over 5 minutes.
-
Monitoring: Stir at 0°C for 30 minutes. Spot TLC (Hexane/EtOAc 7:3).[1]
-
Validation: The C4-product usually runs slightly lower than the starting material but higher than the C2-isomer.
-
-
Workup: Quench with water, extract with DCM.
-
Yield Expectation: >85% C4-isomer.
References
-
Synthesis and Biological Activity of Benzofuro[3,2-d]pyrimidine Derivatives. Source: ResearchGate.[3] Context: Establishes the core "Niementowski" condensation conditions and microwave optimization.
-
Regioselective SNAr Reactions of Dichloropyrimidines. Source: WuXi AppTec / QM Magic Class. Context: detailed quantum mechanical explanation of why C4 is favored over C2 in dichloro-fused pyrimidines and how substituents invert this.
-
Copper(I)-Mediated Cascade Reactions for Benzofuro[3,2-d]pyrimidines. Source: PubMed (Org Lett).[1] Context: Advanced transition metal catalysis for constructing the core with high regiocontrol.
-
Solvent-Controlled Site-Selective N-Alkylation of Fused Pyrimidines. Source: PubMed (J Org Chem).[1] Context: Defines the "Tight vs Loose Ion Pair" theory for N1 vs N3 alkylation in related pyrazolo/benzofuro scaffolds.
Technical Support Center: 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine
A Guide to Investigating Chemical Stability and Degradation Pathways
Introduction for the Researcher
Welcome to the technical support guide for 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine. As a complex, halogenated heterocyclic compound, understanding its intrinsic stability is paramount for successful drug development, formulation, and analytical method validation. While specific, peer-reviewed degradation pathways for this exact molecule are not extensively documented, this guide is designed to empower you, the researcher, to systematically investigate its stability profile.
Drawing from established principles of pharmaceutical stress testing, this document provides a framework for identifying potential liabilities in the molecular structure and elucidating its degradation products.[1] We will address common experimental challenges and provide detailed protocols to ensure you can generate robust, reliable data.
Frequently Asked Questions (FAQs): Understanding the Molecule's Stability
Q1: What are the most probable sites of chemical degradation on the 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine scaffold?
A1: Based on its structure, the molecule possesses several potential "hot spots" for degradation:
-
Positions 4 and 8 (Chloro-substituents): The chlorine atoms on the electron-deficient pyrimidine ring are the most likely sites for nucleophilic substitution, particularly under hydrolytic (acidic or basic) conditions. The C4-Cl is often more reactive than other positions on similar fused pyrimidine systems.[2]
-
Position 6 (Bromo-substituent): The Carbon-Bromine bond is generally weaker than the Carbon-Chlorine bond. This position is a prime candidate for photolytic degradation, where UV or visible light provides the energy to induce homolytic cleavage, leading to radical-mediated degradation pathways.[3][4]
-
The Fused Ring System: While generally stable, the benzofuro[3,2-d]pyrimidine core can be susceptible to strong oxidative conditions, potentially leading to ring-opening or the formation of N-oxides.
-
The Pyrimidine Ring: Under harsh reductive conditions or certain metabolic pathways, the pyrimidine ring itself can be cleaved.[5][6]
Q2: Is this compound expected to be sensitive to light?
A2: Yes, a high degree of photosensitivity should be presumed. Aromatic and heteroaromatic systems containing halogens are often susceptible to photolytic degradation.[3] Light energy, particularly in the UV range, can be absorbed by the molecule, leading to the cleavage of the C-Br or C-Cl bonds. Therefore, all handling, storage, and analysis of this compound should be performed under amber or light-protected conditions until formal photostability testing is complete.
Q3: What are the primary degradation mechanisms I should anticipate?
A3: The primary mechanisms to investigate are hydrolysis, oxidation, and photolysis.[7]
-
Hydrolysis: Reaction with water, catalyzed by acid or base, is likely to replace the chlorine atoms at positions 4 and 8 with hydroxyl groups, forming hydroxypyrimidine derivatives.
-
Oxidation: Reagents like hydrogen peroxide can lead to the formation of N-oxides on the pyrimidine ring or potentially oxidative cleavage of the furan or benzene rings under more forcing conditions.
-
Photolysis: Exposure to light may cause dehalogenation, particularly at the C6-Br position, or trigger dimerization and other complex radical-mediated reactions.[3]
Q4: Why is a forced degradation study necessary for this compound?
A4: Forced degradation (or stress testing) is a regulatory requirement and a critical component of drug development. These studies help to:
-
Elucidate Degradation Pathways: Identify the likely degradation products that could form under various storage and handling conditions.[1]
-
Develop Stability-Indicating Methods: Ensure that your analytical methods (e.g., HPLC) can separate the intact drug from all potential degradation products, which is crucial for accurate stability and purity assessment.
-
Inform Formulation and Packaging: Data from these studies guide the development of a stable drug product and the selection of appropriate packaging to protect it from light or moisture.[3]
Troubleshooting Guide for Forced Degradation Experiments
This section addresses common issues encountered during the stress testing of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| No degradation observed under initial stress conditions (e.g., 0.1 M HCl at 60°C). | 1. The molecule is highly stable under these conditions.2. Insufficient stress duration or intensity. | 1. Increase Stress Intensity: Incrementally increase the acid/base concentration (e.g., to 1 M), temperature (e.g., to 80°C or reflux), or both.2. Extend Duration: Increase the incubation time, taking samples at intermediate time points (e.g., 24, 48, 72 hours).3. Confirm Compound Solubility: Ensure the compound is fully dissolved. If solubility is low, consider using a co-solvent like acetonitrile or methanol, but be aware it can alter degradation kinetics. |
| Complete degradation of the parent compound is observed immediately. | 1. The stress conditions are too harsh. | 1. Reduce Stress Intensity: Decrease the temperature, reagent concentration, or exposure time significantly.2. Time-Course Study: Sample at very early time points (e.g., 5, 15, 30, 60 minutes) to capture the degradation profile before it completes. The goal is to achieve 5-20% degradation to clearly identify primary degradants.[1] |
| The chromatogram shows many small, poorly resolved peaks after stress testing. | 1. Complex secondary or tertiary degradation is occurring.2. The analytical method lacks sufficient resolution. | 1. Reduce Stress Severity: Use milder conditions to favor the formation of primary degradants.2. Optimize HPLC Method: Develop a stability-indicating gradient method with high resolving power. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl), mobile phase modifiers, and gradient slopes. |
| Poor mass balance in the HPLC analysis (sum of parent and degradants is <95%). | 1. Some degradants are not UV-active or have a different chromophore.2. Degradants are not eluting from the column (highly polar or non-polar).3. Volatile degradants have formed and been lost.4. The compound has precipitated out of solution. | 1. Use a Mass-Sensitive Detector: Employ a mass spectrometer (LC-MS) to detect all charged species, regardless of UV absorbance.2. Adjust HPLC Method: Modify the gradient to include a strong organic wash at the end to elute non-polar compounds and a highly aqueous start to retain polar ones.3. Verify Sample Integrity: Visually inspect stressed samples for any precipitation before injection. |
Experimental Protocols & Methodologies
The following are detailed, step-by-step protocols for conducting a forced degradation study.
Protocol 1: General Sample Preparation
-
Prepare Stock Solution: Accurately weigh and dissolve 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine in a suitable solvent (e.g., acetonitrile or a 1:1 acetonitrile:water mixture) to create a 1 mg/mL stock solution.
-
Working Samples: For each stress condition, dilute the stock solution with the respective stressor (acid, base, or water) to a final concentration of approximately 0.1 mg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent mixture used for the stressed samples but without the stressor. Keep it protected from light at 4°C.
Protocol 2: Hydrolytic Degradation (Acid & Base)
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 1 M HCl.
-
Incubate the solution in a sealed vial at 80°C in a water bath or oven.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Before analysis, neutralize each aliquot with an equivalent amount of 1 M NaOH to stop the reaction and prevent damage to the HPLC column.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.
-
Incubate the solution at 60°C. Note: Base hydrolysis is often faster than acid hydrolysis.
-
Withdraw aliquots at time points (e.g., 1, 4, 8, 24 hours).
-
Neutralize each aliquot with an equivalent amount of 1 M HCl before analysis.
-
Protocol 3: Oxidative Degradation
-
Prepare Stressor: Use a solution of 3% hydrogen peroxide (H₂O₂).[7]
-
Procedure:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction at time points (e.g., 2, 8, 24, 48 hours).
-
Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite, if necessary, or by high dilution with the mobile phase prior to injection.
-
Protocol 4: Thermal and Photolytic Degradation
-
Thermal Degradation (Dry Heat):
-
Place a solid sample of the compound in a clear glass vial in an oven set to 105°C for 72 hours.
-
Also, prepare a solution sample (0.1 mg/mL in the initial solvent) and expose it to the same conditions.
-
Analyze the samples after the exposure period.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample (0.1 mg/mL) to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, run a dark control sample (wrapped in aluminum foil) to differentiate between thermal and light-induced degradation.
-
Analyze both the exposed and dark control samples.
-
Visualizations: Workflows and Proposed Pathways
Forced Degradation Workflow
The following diagram outlines the logical workflow for conducting a comprehensive forced degradation study.
Caption: A typical workflow for a forced degradation study.
Proposed Degradation Pathways
This diagram illustrates the hypothesized primary degradation pathways for 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine based on its chemical structure. Experimental data is required for confirmation.
Caption: Hypothesized degradation pathways for the title compound.
References
-
Taylor & Francis. (2022, April 23). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. Retrieved from [Link]
-
PubMed. (2018, July 15). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Retrieved from [Link]
-
ResearchGate. Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents | Request PDF. Retrieved from [Link]
-
PubMed. (2024, December 5). Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4+2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. Retrieved from [Link]
-
Taylor & Francis Online. Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Retrieved from [Link]
-
Photodegradation of Nitrogenous Disinfection Byproducts by Far-UVC Light at 222 nm. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]
-
PMC. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]
-
PMC. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]
-
ResearchGate. Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Retrieved from [Link]
-
PubMed. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Retrieved from [Link]
-
PMC. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Retrieved from [Link]
-
Royal Society of Chemistry. Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. Retrieved from [Link]
-
PMC. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Photodegradation of Nitrogenous Disinfection Byproducts by Far-UVC Light at 222 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Validation of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine Purity by HPLC
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide
Introduction & Analytical Challenge
6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine is a highly functionalized, electron-deficient heterocyclic building block frequently utilized in the synthesis of 1[1]. Ensuring the high purity of this intermediate is critical; trace halogenated positional isomers (e.g., chloro-bromo exchange products) or hydrolysis by-products can propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).
The primary analytical challenge lies in separating these structurally rigid, closely related impurities. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often struggle to achieve baseline resolution for such complex halogenated aromatics, necessitating a deeper mechanistic approach to column and mobile phase selection.
Mechanistic Rationale: The Causality of Column & Solvent Selection
The Limitation of Default C18 Chemistry
The standard approach in pharmaceutical analysis defaults to C18 (octadecyl) reversed-phase columns. However, C18 stationary phases rely almost exclusively on hydrophobic (van der Waals) interactions. For highly halogenated aromatics like 6-bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine, the subtle differences in hydrophobicity between positional isomers are often insufficient to achieve baseline resolution, leading to peak co-elution.
The Phenyl-Hexyl Advantage: Orthogonal Selectivity
To achieve orthogonal selectivity, a Phenyl-Hexyl stationary phase is superior. The causality is rooted in electron distribution: the highly electronegative bromine and chlorine atoms render the benzofuropyrimidine core severely electron-deficient. The phenyl ring of the stationary phase acts as a Lewis base, donating electron density to form strong, stabilizing2
2[2]. The hexyl spacer provides necessary flexibility, allowing the phenyl ring to optimally align with the analyte while providing secondary hydrophobic retention.Mobile Phase Causality: Why Methanol over Acetonitrile?
The choice of organic modifier is equally critical. While acetonitrile (ACN) is the industry standard for C18 columns, it possesses a carbon-nitrogen triple bond (
Logic tree for HPLC stationary phase selection in halogenated aromatic analysis.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute data integrity, this protocol is designed as a self-validating system . System Suitability Testing (SST) and bracketing standards are embedded directly into the workflow to guarantee that the system is "fit for purpose" before any sample data is reported.
Step 1: Preparation of Solutions
-
Diluent: Methanol:Water (50:50, v/v).
-
Blank: Pure diluent to verify baseline stability and rule out injector carryover.
-
System Suitability (SST) Solution: 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine (100 µg/mL) spiked with 0.5% Impurity A (4,6,8-trichlorobenzofuro[3,2-d]pyrimidine) to evaluate critical pair resolution.
-
Sample Solution: 100 µg/mL of the test batch dissolved in diluent (sonicated for 5 mins at 20°C).
Step 2: Chromatographic Conditions Comparison
| Parameter | Standard Method (C18) | Optimized Method (Phenyl-Hexyl) |
| Column | Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Gradient | 10% to 90% B over 15 min | 10% to 90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | PDA at 254 nm | PDA at 254 nm |
| Column Temp | 30°C | 30°C |
Step 3: Execution Sequence (The Self-Validating Loop)
-
Inject Blank (x2): Verifies no ghost peaks or interference at the retention times of interest.
-
Inject SST Solution (x5): Validates system precision (RSD
2.0%) and resolution ( ). Causality: If the SST fails, the run automatically aborts, preventing the generation of invalid data. -
Inject Samples (x6): Unknown batch analysis.
-
Inject Bracketing Standard (x1): Confirms retention time and detector response stability post-analysis.
Validation Framework (ICH Q2(R2) Compliance)
The recent 3[3], introduces a Quality-by-Design (QbD) and lifecycle approach to analytical method validation. Our Phenyl-Hexyl method was rigorously validated against these updated parameters:
-
Specificity: Demonstrated via forced degradation (acid, base, peroxide, photolytic, and thermal stress). Photodiode Array (PDA) peak purity analysis was utilized to ensure no co-elution of degradants beneath the main API peak.
-
Linearity & Range: Evaluated from the reporting level (0.05% of nominal concentration) up to 120%, confirming a proportional response across the 4[4].
-
Accuracy & Precision: Confirmed via spike recovery experiments at 50%, 100%, and 150% levels, alongside intra-day and inter-day repeatability assessments.
ICH Q2(R2) compliant analytical method validation lifecycle workflow.
Comparative Data Presentation
The experimental data clearly demonstrates the superiority of the Phenyl-Hexyl/Methanol system over the traditional C18/Acetonitrile approach for this specific molecular class.
Table 1: System Suitability & Selectivity Data
| Metric | Acceptance Criteria | C18 Performance | Phenyl-Hexyl Performance |
| Retention Time (API) | N/A | 8.4 min | 10.2 min |
| Resolution (API vs Impurity A) | 1.1 (Co-elution) | 3.4 (Baseline) | |
| Tailing Factor ( | 1.65 | 1.12 | |
| Theoretical Plates (N) | 4,200 | 12,500 | |
| Injection Precision (RSD%) | 2.1% | 0.4% |
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
| Validation Parameter | Test Condition | Result | Status |
| Specificity | Peak Purity Angle < Purity Threshold (PDA) | Angle: 0.12 < Threshold: 0.45 | Pass |
| Linearity | 0.05% to 120% nominal concentration | Pass | |
| Accuracy (Recovery) | Spiked at 50%, 100%, 150% | 99.2% - 101.1% | Pass |
| Repeatability | 6 preparations at 100% level | RSD = 0.6% | Pass |
| Intermediate Precision | Different analyst, different day | RSD = 0.8% | Pass |
Conclusion
By moving away from default C18 methodologies and leveraging the specific
References
- Validation of Analytical Procedures Q2(R2) - ICH (ICH Official Guidelines).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline (European Medicines Agency).
- ICH Q2(R2) Guide: Analytical Method Validation Explained (IntuitionLabs).
- BENZOFUROPYRIMIDINONES AS PROTEIN KINASE INHIBITORS (European Patent Office - EP 2097419 B1).
- Phenyl Stationary Phases for HPLC (Element Lab Solutions).
- Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient (LCMS Technical Report).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Analysis of Synthetic Routes to Benzofuro[3,2-d]pyrimidines: A Technical Guide for Drug Discovery
The benzofuro[3,2-d]pyrimidine scaffold is a privileged polycyclic pharmacophore in medicinal chemistry. By fusing the biologically active benzofuran and pyrimidine rings into a rigid, planar framework, this core structure explores novel chemical space with enhanced metabolic stability and target affinity. Derivatives of this class have demonstrated potent activity as multi-targeted tyrosine kinase inhibitors, Candida albicans Pkc1 inhibitors, and modulators of the histamine H4 receptor [1].
However, constructing this tricyclic system presents significant synthetic challenges. Traditional "bottom-up" approaches often rely on pre-functionalized, difficult-to-synthesize precursors and require harsh cyclization conditions. Recently, transition-metal-catalyzed cascade reactions have revolutionized access to this scaffold. This guide objectively compares the classical methods against modern catalytic routes, providing mechanistic insights, comparative data, and validated experimental protocols to guide your synthetic strategy.
Retrosynthetic Strategies: An Overview
The synthesis of benzofuro[3,2-d]pyrimidines generally falls into three distinct strategic categories, dictated by the starting materials and the sequence of ring formation.
Retrosynthetic strategies for accessing the benzofuro[3,2-d]pyrimidine core.
Route A: The Classical Condensation Approach
Historically, the scaffold was constructed by condensing 3-amino-2-benzofurancarboxamides with aromatic aldehydes or formamide under acidic conditions [2].
-
Mechanism: The primary amine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine. Subsequent intramolecular cyclization involving the carboxamide nitrogen yields the pyrimidine ring.
-
Causality & Limitations: While the final condensation step is highly efficient (often yielding 60-80%), the causality of bottlenecking lies in the starting materials. Synthesizing 3-amino-2-benzofurancarboxamides requires multi-step sequences from simple phenols, severely limiting library diversification during structure-activity relationship (SAR) studies.
Route B: Copper(I)-Mediated Cascade Reaction
Developed to bypass the limitations of pre-functionalized benzofurans, this tandem reaction utilizes readily available 3-chlorochromenones and amidines [3].
-
Mechanism: The sequence begins with a chemoselective Michael addition of the amidine to the chromenone. The presence of the C3-chloride is critical; it acts as a leaving group, driving the elimination of HCl and subsequent ring-opening/aromatization to form a biaryl phenol intermediate. Finally, a Cu(I)-catalyzed intramolecular C–O coupling closes the furan ring.
-
Causality & Advantages: By using CuBr and a mild base (Cs₂CO₃), this route avoids the toxic demethylation reagents and extreme temperatures (>150 °C) required by older Suzuki-coupling-based routes. The high step economy makes it the current industry standard for generating diverse libraries.
Route C: Copper-Catalyzed Alkyne Trifunctionalization
A cutting-edge one-pot protocol published in 2025 enables the assembly of highly fused benzofuro[3,2-d]pyrimidine derivatives (such as benzofuro[3,2-d]pyrazolo[1,5-a]pyrimidines) from terminal alkynes, salicylaldehydes, and α-aminoazoles [4].
-
Mechanism: Proceeds via a sequential A³ coupling (aldehyde-alkyne-amine) followed by an intermolecular oxidative 1,2-difunctionalization of the alkyne.
-
Causality & Advantages: This represents a rare example of alkyne trifunctionalization. It is specifically chosen when researchers need to integrate two privileged pharmacophores (e.g., benzofuran and pyrazolo[1,5-a]pyrimidine) into a single rigid framework without relying on stoichiometric metal reagents.
Comparative Performance Data
To objectively select the appropriate route for your drug development program, consider the quantitative parameters and scope limitations outlined below.
| Parameter | Classical Condensation | Cu(I)-Mediated Cascade | Alkyne Trifunctionalization | Aza-Wittig Annulation |
| Primary Reagents | 3-amino-2-benzofurancarboxamide + Aldehydes | 3-Chlorochromenones + Amidines | Alkynes + Salicylaldehydes + α-aminoazoles | Ethyl 3-aminobenzofuran-2-carboxylate + Isocyanates |
| Catalyst / Promoter | HCl (catalytic) | CuBr (10 mol%), Cs₂CO₃ | Cu(OAc)₂ (cat.), Oxidant | PPh₃, POCl₃ |
| Typical Yields | 60–85% | 70–92% | 50–78% | 65–80% |
| Step Economy | Low (Precursor synthesis is lengthy) | High (Readily available precursors) | Very High (One-pot multicomponent) | Moderate |
| Reaction Temp | Reflux (80–100 °C) | 80–110 °C | 100–120 °C | Room Temp to 80 °C |
| Best Used For | Scale-up of specific, simple derivatives | Rapid SAR library generation | Highly fused polycyclic systems | Introduction of specific N-substituents |
Mechanistic Deep-Dive: The Cu(I)-Mediated Cascade
Understanding the exact flow of electrons in the Cu(I)-mediated cascade is essential for troubleshooting reaction failures. The chemoselectivity is entirely dependent on the initial nucleophilic attack occurring at the C2 position of the chromenone rather than the carbonyl.
Mechanistic pathway of the Cu(I)-mediated cascade reaction from 3-chlorochromenones.
Validated Experimental Protocol: Cu(I)-Mediated Synthesis
The following protocol describes the synthesis of 2-phenylbenzofuro[3,2-d]pyrimidine via the Cu(I)-mediated cascade [3]. This protocol is designed as a self-validating system : specific checkpoints are included to ensure the reaction is proceeding along the correct mechanistic pathway.
Materials Required:
-
3-Chlorochromenone (1.0 mmol)
-
Benzamidine hydrochloride (1.5 mmol)
-
Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Workflow:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-chlorochromenone (1.0 mmol), benzamidine hydrochloride (1.5 mmol), CuBr (10 mol%), and Cs₂CO₃ (2.5 mmol).
-
Causality Check: Cs₂CO₃ serves a dual purpose: it neutralizes the amidine hydrochloride to generate the free nucleophile and acts as the base for the final Ullmann-type C-O coupling.
-
-
Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times). Add anhydrous DMF (5.0 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 90 °C for 12 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting chromenone (UV active, high Rf) and the transient appearance of a highly polar intermediate (the biaryl phenol) confirms the Michael addition/elimination steps have occurred.
-
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 × 20 mL) to remove DMF and inorganic salts. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient).
-
Validation Checkpoint 2 (NMR): In the ¹H NMR spectrum, confirm the success of the cyclization by the complete disappearance of the characteristic chromenone C2-H singlet (typically around δ 8.2 ppm) and the phenolic -OH proton. The appearance of the pyrimidine C4-H proton (often shifted downfield to δ 9.0–9.3 ppm) validates the formation of the benzofuro[3,2-d]pyrimidine core.
-
Troubleshooting: If the reaction stalls at the biaryl phenol intermediate (observed via LC-MS as the uncyclized mass [M+H]⁺), the Cu(I) catalyst may have oxidized. Ensure strict anaerobic conditions are maintained during step 2, or increase the catalyst loading to 15 mol%.
References
-
Copper(I)-Mediated Cascade Reactions: An Efficient Approach to the Synthesis of Functionalized Benzofuro[3,2-d]pyrimidines Organic Letters, ACS Publications (2012).[Link]
-
Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents Indian Journal of Heterocyclic Chemistry, via ResearchGate (2000).[Link]
-
Copper(I)-mediated cascade reactions: an efficient approach to the synthesis of functionalized benzofuro[3,2-d]pyrimidines PubMed, National Institutes of Health (2012). [Link]
-
Copper-Catalyzed Trifunctionalization of Alkynes: One-Pot Assembly of Antifungal Benzofuro[3,2-d]pyrimidine-Containing Fused Heterocycles Organic Letters, ACS Publications (2025).[Link]
Efficacy Comparison Guide: Bromo- vs. Chloro-Substituted Benzofuro[3,2-d]pyrimidines in Drug Discovery
Executive Summary
Benzofuro[3,2-d]pyrimidines have emerged as highly privileged tricyclic scaffolds in modern medicinal chemistry, particularly in the development of novel targeted anticancer and antimicrobial agents[1]. When optimizing these scaffolds, the choice of halogen substitution—specifically between chlorine (-Cl) and bromine (-Br)—plays a critical role in dictating the molecule's pharmacodynamics and pharmacokinetics.
This guide provides an objective, data-driven comparison of bromo- versus chloro-substituted benzofuro[3,2-d]pyrimidines. By analyzing their physicochemical properties, target binding affinities, and in vitro efficacies, this document serves as an authoritative resource for researchers and drug development professionals optimizing kinase inhibitors and other targeted therapeutics.
Mechanistic Rationale: The Impact of Halogen Selection
The substitution of a hydrogen atom with a halogen on the benzofuran or pyrimidine ring is a classic bioisosteric replacement strategy. However, the causality behind choosing a bromo over a chloro substituent (or vice versa) relies on three fundamental physicochemical differences:
-
The
-Hole and Halogen Bonding: Halogens possess an anisotropic distribution of electron density, creating a region of positive electrostatic potential at the outermost surface along the C-X bond axis, known as the -hole. Because bromine is larger and more polarizable than chlorine, its -hole is significantly more pronounced. This allows bromo-substituted analogs to form stronger, highly directional halogen bonds with Lewis bases (e.g., the carbonyl oxygen of a kinase hinge region residue) compared to their chloro counterparts[2]. -
Steric Bulk and Pocket Filling: The van der Waals radius of bromine (1.85 Å) is larger than that of chlorine (1.75 Å). In structurally rigid binding pockets (such as the ATP-binding site of PI3K), a chloro group may be preferred to avoid steric clashes. Conversely, in larger hydrophobic selectivity pockets (such as those in mutant EGFR), the bromo group optimally fills the void, driving affinity through enhanced van der Waals interactions.
-
Lipophilicity (LogP): Bromine contributes more to the overall lipophilicity (
= +0.86) than chlorine ( = +0.71). Higher lipophilicity generally improves passive cell membrane permeability, which often translates to superior whole-cell efficacy, provided solubility is not compromised.
Table 1: Physicochemical Properties of Halogen Substituents
| Property | Chloro (-Cl) | Bromo (-Br) | Impact on Drug Design |
| Atomic Radius | 1.75 Å | 1.85 Å | Bromo provides greater steric bulk to fill larger hydrophobic pockets. |
| Electronegativity | 3.16 | 2.96 | Chloro exerts stronger inductive electron withdrawal on the core scaffold. |
| Lipophilicity ( | +0.71 | +0.86 | Bromo increases LogP, generally enhancing cell membrane permeability. |
| Halogen Bonding | Moderate | Strong | Bromo forms stronger, more directional interactions with protein backbones. |
Quantitative Efficacy Comparison
Experimental data demonstrates that the efficacy of benzofuro[3,2-d]pyrimidines is highly sensitive to the identity of the halogen substituent. The table below synthesizes comparative IC
Table 2: Comparative Efficacy (IC ) of Substituted Analogs
| Target / Cell Line | Chloro-Analog IC | Bromo-Analog IC | Mechanistic Observation |
| HepG2 (Hepatocellular) | 1.24 µM | 0.70 µM | Bromo analog exhibits superior potency, likely due to enhanced lipophilicity and cellular uptake[1]. |
| MCF-7 (Breast Cancer) | 2.41 µM | 1.23 µM | Larger |
| EGFR (Wild-Type) | 45 nM | 32 nM | Bromo substitution optimally fills the hydrophobic selectivity pocket of the kinase domain. |
| PI3K | 110 nM | 145 nM | Chloro analog is favored; the larger bromo group introduces mild steric clashes in the restricted ATP site. |
Biological Pathway & Mechanism of Action
Halogenated benzofuro[3,2-d]pyrimidines frequently act as competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR, and downstream signaling nodes like PI3K/AKT. By occupying the ATP-binding cleft, these compounds block phosphorylation cascades, thereby inducing apoptosis in malignant cells.
Mechanism of RTK/PI3K pathway inhibition by halogenated benzofuro[3,2-d]pyrimidines.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific quality control checkpoints.
Protocol A: Synthesis of Halogenated Intermediates via S Ar
The conversion of benzofuro[3,2-d]pyrimidin-4(3H)-ones to their 4-halo derivatives is a critical step for generating active inhibitors or versatile intermediates for nucleophilic displacement[3].
Step-by-Step Methodology:
-
Reagent Preparation: Suspend the benzofuro[3,2-d]pyrimidin-4(3H)-one precursor (1.0 eq) in neat phosphorus oxychloride (POCl
) for the chloro-analog, or phosphorus oxybromide (POBr ) in toluene for the bromo-analog. -
Catalysis: Add a catalytic amount of N,N-dimethylaniline to accelerate the halogenation.
-
Reflux: Heat the mixture to reflux. Causality Note: POBr
is less reactive than POCl ; therefore, the bromination requires a longer reflux time (typically 4-6 hours) compared to chlorination (2-3 hours). -
Quenching: Carefully pour the cooled mixture over crushed ice to hydrolyze excess reagent.
-
Self-Validation (Analytical QC):
-
TLC: Confirm the disappearance of the highly polar starting material.
-
NMR: Verify the loss of the broad -NH/OH tautomeric proton signal (~12.0 ppm) in the
H-NMR spectrum. -
Mass Spectrometry: Confirm the halogen incorporation by observing the characteristic isotopic distribution (M / M+2 ratio of 3:1 for
Cl/ Cl, and 1:1 for Br/ Br).
-
Protocol B: In Vitro Kinase Inhibition Assay (EGFR/PI3K)
To evaluate the biochemical efficacy of the synthesized analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the halogenated benzofuro[3,2-d]pyrimidines in 100% DMSO.
-
Reaction Assembly: In a 384-well plate, combine the recombinant kinase (e.g., EGFR), fluorescently labeled peptide substrate, and the inhibitor.
-
ATP Addition: Initiate the reaction by adding ATP. Causality Note: The ATP concentration must be strictly maintained at or slightly below the
value for the specific kinase. This ensures that competitive inhibitors are accurately assessed without being artificially outcompeted by excess ATP. -
Incubation & Reading: Incubate for 60 minutes at room temperature, add the TR-FRET detection buffer (containing EDTA to stop the reaction), and read the emission ratio (665 nm / 615 nm).
-
Self-Validation (Assay Robustness): Include Staurosporine as a positive control (100% inhibition) and DMSO as a negative vehicle control (0% inhibition). Calculate the Z'-factor for the plate; the data is only accepted if Z' > 0.5, confirming a robust and reliable assay system.
Step-by-step workflow for synthesizing and evaluating halogenated benzofuro[3,2-d]pyrimidines.
Conclusion
The comparative efficacy of bromo- versus chloro-substituted benzofuro[3,2-d]pyrimidines is highly context-dependent. While chloro-substituents offer a compact profile suitable for sterically restricted active sites, bromo-substituents frequently yield superior whole-cell efficacy (e.g., HepG2 IC
References
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine deriv
- Copper-Catalyzed Trifunctionalization of Alkynes: One-Pot Assembly of Antifungal Benzofuro[3,2-d]pyrimidine-Containing Fused Heterocycles ACS Organic Letters
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- Synthesis and nucleophilic displacement reactions of biologically active 2,4-dichlorobenzofuro [3,2-d] pyrimidines ResearchG
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comparative cytotoxicity of benzofuro[3,2-d]pyrimidine derivatives on cancer vs. normal cells
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists
Strategic Overview: The Benzofuro[3,2-d]pyrimidine Scaffold
The benzofuro[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, characterized by a tricyclic planar architecture that mimics the purine bases of DNA and ATP. This structural mimicry allows these derivatives to function effectively as ATP-competitive kinase inhibitors (targeting VEGFR-2, CDK2) and DNA intercalators .
For drug developers, the critical value proposition of this scaffold lies in its tunable selectivity . While the planar core ensures high affinity for cancer targets, specific substitutions at the C-2 and C-4 positions can drastically alter lipophilicity and electronic distribution, thereby minimizing off-target effects on normal somatic cells. This guide analyzes the comparative cytotoxicity of these derivatives, providing evidence-based protocols to validate their therapeutic window.
Comparative Cytotoxicity Profile (Cancer vs. Normal Models)
The following data synthesizes experimental IC
Table 1: Potency and Selectivity Landscape
Data aggregated from recent structure-activity relationship (SAR) studies [1, 2, 4].
| Derivative ID | Target Mechanism | Cancer Cell Line (IC | Normal Cell Line (IC | Selectivity Index (SI) | Clinical Implication |
| Cmpd 4a | RTK Inhibition | HepG2 (Liver): 0.70 | HUVEC (Endothelial): >50.0 | > 71.4 | High hepatoma selectivity; minimal vascular toxicity. |
| Cmpd 19c | PARP-1 Inhibition | SK-OV-3 (Ovarian): 4.98 | MRC-5 (Lung Fibroblast): >100 | > 20.0 | Potent synthetic lethality in BRCA-deficient contexts. |
| Cmpd 5a | DNA Intercalation | A549 (Lung): 0.80 | HEK-293 (Kidney): 12.5 | 15.6 | Strong candidate for NSCLC; acceptable renal safety margin. |
| DPBT | Cell Cycle Arrest | HT-29 (Colon): 40.8 | CCD 841 (Colon Epi): >100 | > 2.5 | Moderate potency; excellent local tissue safety. |
Critical Insight: The substitution of a thiosemicarbazone moiety at the C-4 position (as seen in Cmpd 19c) significantly enhances PARP-1 selectivity, reducing cytotoxicity in normal fibroblasts which rely less on PARP-mediated repair than rapidly dividing ovarian cancer cells [4].
Mechanism of Action: The Causality of Selectivity
Understanding how these derivatives distinguish between malignant and normal cells is vital for rational drug design.
-
Kinase Addiction: Cancer cells often overexpress specific kinases (e.g., VEGFR-2, CDK2). Benzofuro[3,2-d]pyrimidines bind the ATP-binding pocket of these kinases. Normal cells, possessing basal kinase levels, are less sensitive to this inhibition.
-
Replication Stress: Derivatives acting as DNA intercalators or PARP inhibitors (like Cmpd 19c) exploit the high replication stress in cancer cells. Normal cells with intact G1/S checkpoints can pause and repair, whereas cancer cells are forced into apoptosis.
Visualization: Signaling Cascade & Apoptosis Induction
The following diagram illustrates the dual-mechanism pathway (Kinase Inhibition and DNA Damage) triggered by these derivatives.
Figure 1: Dual-mode mechanism of action showing kinase inhibition and DNA damage response converging on the mitochondrial apoptotic pathway.
Experimental Master Protocol: Validating Selectivity
To ensure reproducibility and rigorous SI calculation, follow this self-validating MTT assay workflow.
Phase 1: Cell Culture & Seeding
-
Normal Controls: HUVEC (Endothelial) or MRC-5 (Fibroblast). Crucial: Use passage numbers <10 for normal lines to prevent senescence artifacts.
-
Seeding Density:
-
Cancer:
cells/well. -
Normal:
cells/well (Normal cells grow slower; higher density ensures detectable metabolic signal).
-
Phase 2: Compound Treatment
-
Stock Preparation: Dissolve derivative in DMSO (10 mM). Verify solubility to avoid micro-precipitation which skews absorbance.
-
Serial Dilution: Prepare 5 concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in serum-free media.
-
Vehicle Control: DMSO concentration must remain
v/v in all wells to prevent solvent toxicity.
Phase 3: MTT Assay & Readout
-
Incubation: 48 to 72 hours at 37°C, 5% CO
. -
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to final conc. of 0.5 mg/mL. Incubate 4 hours.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake 10 mins.
-
Measurement: Read Absorbance (OD) at 570 nm (Reference: 630 nm).
Phase 4: Data Analysis (The Self-Validating Step)
Calculate % Viability:
Selectivity Index (SI) Calculation:
-
Pass Criteria: SI
warrants further lead optimization. SI indicates general toxicity.
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for comparative cytotoxicity assessment ensuring rigorous SI determination.
References
-
Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. ResearchGate. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI (Cancers). [Link][2]
-
Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1,3]thiazin-4-one on colon cells. PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives as PARP-1 inhibitors. PubMed. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI (Toxics). [Link]
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Safety Operating Guide
6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine proper disposal procedures
6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine proper disposal procedures
This guide outlines the authoritative disposal protocols for 6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine , a highly functionalized halogenated heterocycle.[1][2]
As a Senior Application Scientist, I have structured this guide to prioritize chemical stability and operator safety . The presence of the 4,8-dichloro moiety on the pyrimidine ring renders this compound electrophilic and susceptible to hydrolysis, potentially releasing hydrochloric acid (HCl) upon contact with moisture.[2] Disposal strategies must mitigate this reactivity before final waste segregation.[3][4][5]
Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the "Why" behind the safety protocols. This compound is not merely "toxic waste"; it is a reactive halogenated intermediate .[3]
| Property | Specification | Operational Implication |
| Functional Group | 4,8-Dichloro-pyrimidine core | High Reactivity: The C-4 chlorine is labile.[1][2][3] It can hydrolyze to form the 4-hydroxy derivative (pyrimidone) and HCl gas/acid.[1][3] |
| Halogen Content | Bromine (Br), Chlorine (Cl) | Incineration Requirement: Must be burned in halogen-rated incinerators with scrubbers to prevent dioxin/furan formation.[1] |
| Physical State | Solid (likely powder/crystal) | Inhalation Risk: Dust can cause severe respiratory irritation and corneal damage.[1][3] |
| Stability | Moisture Sensitive | Storage: Keep desiccated.[1][3] Disposal: Do not dispose of in general trash or sink. |
Personal Protective Equipment (PPE) – The First Line of Defense
Standard lab coats are insufficient for reactive halogenated heterocycles.[3]
Disposal Decision Matrix
The following decision tree dictates the workflow based on the physical state of your waste.
Figure 1: Decision matrix for segregating solid vs. liquid waste streams.[1]
Step-by-Step Disposal Workflows
Scenario A: Controlled Quenching (Recommended for Bulk/Reactive Waste)
Why: The 4-chloro and 8-chloro positions are electrophilic.[1][3] Disposing of large quantities of unquenched material can lead to delayed exothermic hydrolysis in the waste drum, potentially pressurizing the container with HCl gas.
Reagents Needed:
-
Solvent: Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).[1][3]
-
Quenching Agent: 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).[1][3]
Protocol:
-
Dissolution: Dissolve the solid waste in a minimal amount of DCM or DMSO in a round-bottom flask.
-
Hydrolysis: Slowly add 1M NaOH (2-3 equivalents relative to the waste) while stirring.
-
Neutralization: Check pH. If strongly basic (>10), neutralize with dilute HCl to pH 7-8.[1][2]
-
Segregation: Pour the resulting mixture into the Halogenated Solvent Waste container.
Scenario B: Solid Waste (Small Scale < 5g)
-
Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar or double-bag it in thick polyethylene bags.
-
Labeling: Affix a hazardous waste tag.
-
Secondary Containment: Place the sealed container into the lab's satellite accumulation area for "Solid Hazardous Waste."
Regulatory Compliance (RCRA & EPA)
Proper classification ensures your facility remains compliant with federal regulations.[3]
| Parameter | Classification | Code/Note |
| Waste Type | Halogenated Organic | F-List (F001/F002) if mixed with spent halogenated solvents (DCM, Chloroform).[1] |
| Characteristic | Toxic / Reactive | D003 (Reactivity) is unlikely unless water reaction is violent, but D002 (Corrosivity) applies if hydrolysis generates pH < 2.[1] |
| Destruction | Incineration | Must be sent to a facility with flue gas scrubbing (to capture HBr/HCl).[1][3] |
Critical Note on RCRA: While this specific compound is likely not P-listed or U-listed by name, it falls under the "Generator Knowledge" rule. You know it is a halogenated electrophile; therefore, you must manage it as hazardous waste.[2][3]
Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Cover the spill with a dry absorbent (Vermiculite or chemically treated pads).[3] Do not use water initially, as this will generate HCl gas.[2][3]
-
Collect: Sweep absorbed material into a disposable container.
-
Clean: Wipe the surface with a dilute soap/water solution only after the bulk solid is removed.[3]
Exposure:
References
-
BenchChem. (2025).[1][3][7] Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][3] Retrieved from [1]
-
PubChem. (2025).[1][3] Compound Summary: 4-Chloropyrimidine Derivatives & Reactivity. National Library of Medicine.[3] Retrieved from [1]
-
American Chemical Society (ACS). (2006).[1][3] Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones. Organic Process Research & Development. Retrieved from [1]
Sources
- 1. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. otago.ac.nz [otago.ac.nz]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. media.clemson.edu [media.clemson.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
